Tofacitinib
描述
Contextualizing Tofacitinib (B832) within Immunopharmacology Research
This compound's primary mechanism of action lies in its inhibition of the Janus kinase (JAK) family of enzymes, which are intracellular, non-receptor tyrosine kinases critical to cytokine signaling. immune-system-research.com The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). patsnap.com These enzymes play a pivotal role in the JAK-STAT signaling pathway, a rapid signal transduction cascade from the cell membrane to the nucleus. immune-system-research.com This pathway is essential for the cellular processes of hematopoiesis and immune cell function. ptmasterguide.com
Upon cytokine or growth factor binding to their receptors on the cell surface, JAKs become activated and subsequently phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). ptmasterguide.com These activated STATs then translocate to the nucleus, where they modulate the expression of genes involved in immune and inflammatory responses. patsnap.com this compound interferes with this process by preventing the phosphorylation and activation of STATs. ptmasterguide.comdrugbank.com
Research indicates that this compound exhibits a degree of selectivity in its inhibition of JAK enzymes. It primarily targets JAK1 and JAK3, with a lesser effect on JAK2. patsnap.com The inhibition of specific JAK pairings, such as JAK1/JAK3, is crucial as these combinations are utilized by various cytokines to transmit their signals. ptmasterguide.com For instance, cytokines that signal through the common gamma-chain (γc) receptor, including interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21, rely on the JAK1/JAK3 pairing. patsnap.com These cytokines are central to lymphocyte survival, proliferation, and differentiation. nih.gov By disrupting these pathways, this compound effectively modulates the immune response. patsnap.com
Preclinical studies have provided significant insights into the immunopharmacological effects of this compound. In a mouse model of established arthritis, the administration of this compound led to a rapid improvement in disease activity. wikipedia.org This was achieved by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes within the joint tissue. wikipedia.org The therapeutic efficacy observed in this model was correlated with the inhibition of both JAK1 and JAK3 signaling pathways, suggesting that its benefits may extend beyond the exclusive inhibition of JAK3. wikipedia.org
Historical Development and Discovery Research of this compound
The journey to the discovery of this compound began with foundational research into the significance of JAK3 inhibition. wikipedia.org This potential was first identified in the laboratory of immunologist John O'Shea at the National Institute of Arthritis and Musculoskeletal and Skin Diseases (NIAMS), a part of the National Institutes of Health (NIH). wikipedia.orgforbes.com Observations that congenital deficiency in JAK3 leads to severe combined immunodeficiency (SCID) underscored the critical role of this enzyme in the immune system. nih.govbmj.com This finding suggested that targeted inhibition of JAK3 could serve as a potent immunosuppressive strategy. researchgate.net
In 1993, a scientist at Pfizer, Dr. Paul Changelian, was exploring new approaches for preventing organ transplant rejection. forbes.com A chance encounter with Dr. O'Shea at a scientific conference led to discussions about the potential of targeting JAK enzymes for immunosuppression. forbes.com This interaction laid the groundwork for a public-private partnership between Pfizer and the NIH, which was formalized in 1994, to evaluate and develop experimental compounds based on this research. wikipedia.org
The initial focus of the research was on developing a selective JAK3 inhibitor for the prevention of organ allograft rejection. researchgate.netjst.go.jp This endeavor was a novel undertaking, requiring the development of new assays and in vivo models from the ground up. forbes.com After a seven-year-long effort, the immunology team at Pfizer identified a promising JAK inhibitor, designated CP-690,550, which would later be named this compound. forbes.com
Before advancing to human trials, this compound underwent rigorous preclinical testing. Notably, studies conducted at Stanford University in a monkey model of kidney transplantation demonstrated that the compound was more effective than the standard of care at the time, cyclosporine. forbes.com The transplanted kidneys in the this compound-treated monkeys showed no evidence of tissue injury, a result described as unprecedented by the researchers involved. forbes.com
Initially, this compound was believed to be a selective JAK3 inhibitor. researchgate.net However, subsequent research revealed that it also inhibits JAK1 and JAK2, albeit to a lesser extent. researchgate.net This broader spectrum of activity may contribute to its therapeutic efficacy. wikipedia.org The development of this compound represents a shift towards more targeted, small-molecule therapies that can be administered orally, offering a convenient alternative to injectable biologic treatments. nbinno.com
Overview of Research Trajectories for this compound
Following its initial development, the research trajectory for this compound expanded significantly beyond its original focus on organ transplant rejection. jst.go.jp A substantial body of research has been dedicated to evaluating its efficacy in various autoimmune and inflammatory conditions.
Rheumatoid Arthritis (RA): A primary area of investigation for this compound has been in the context of rheumatoid arthritis, a chronic inflammatory autoimmune disease. nih.gov Numerous preclinical and clinical studies have explored its potential in this area. nih.govresearchgate.netxeljanz.com Research has shown that this compound can reduce joint inflammation and damage by modulating the signaling of pro-inflammatory cytokines such as IL-6. nih.govbmj.com Clinical trials have demonstrated its efficacy in patients with an inadequate response to other treatments, including methotrexate (B535133) and tumor necrosis factor (TNF) inhibitors. jst.go.jpnih.govnih.gov Post hoc analyses of these trials have utilized group-based trajectory modeling to identify distinct patterns of treatment response among patients. nih.gov
Psoriatic Arthritis (PsA): The therapeutic potential of this compound has also been investigated in psoriatic arthritis. nbinno.com Clinical trials, such as the OPAL Broaden and OPAL Beyond studies, have provided evidence for its efficacy in this patient population. nih.govqrheumatol.com Similar to the research in RA, post hoc analyses have identified distinct disease activity trajectories in patients with PsA receiving this compound, which may help in personalizing treatment approaches. nih.govacrabstracts.org
Inflammatory Bowel Disease (IBD): Research has also extended to inflammatory bowel diseases, including ulcerative colitis and Crohn's disease. nih.gov Clinical trials have demonstrated the efficacy of this compound in managing ulcerative colitis, leading to its approval for this indication. nih.gov A phase II trial was also conducted to investigate its safety and efficacy in patients with Crohn's disease. nih.gov
Other Inflammatory Conditions: The application of this compound has been explored in a range of other inflammatory conditions. Preclinical research in a scleroderma mouse model showed that this compound administration significantly alleviated fibrosis of the skin and lungs. immune-system-research.com Studies have also been initiated to evaluate its potential in treating plaque psoriasis, dry eye disease, and ankylosing spondylitis. nih.govqrheumatol.com More recently, research has even explored its potential role in mitigating the inflammatory response in conditions such as COVID-19 pneumonia and its effects on the immune system in the context of amyotrophic lateral sclerosis (ALS). samipubco.comyoutube.com
The following table provides a summary of key research findings for this compound across different areas of investigation:
The following table outlines the inhibitory activity of this compound on various JAK combinations:
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197271 | |
| Record name | Tofacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Yellow foam | |
CAS No. |
477600-75-2 | |
| Record name | Tofacitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477600-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tofacitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/ | |
| Record name | Tofacitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Action of Tofacitinib
Janus Kinase (JAK) Family Inhibition Research by Tofacitinib (B832)
The Janus Kinase (JAK) family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These intracellular enzymes are crucial for transducing signals from cytokine receptors on the cell surface, leading to the activation of Signal Transducer and Activator of Transcription (STAT) factors and subsequent gene transcription researchgate.netnih.govnih.gov. This compound, an orally active, small-molecule inhibitor, acts as an ATP-competitive reversible inhibitor of these JAKs nih.gov.
This compound was initially developed with the intention of being a selective JAK3 inhibitor. However, subsequent in vitro kinase and cellular assays have demonstrated that it preferentially inhibits cytokines that signal via JAK1 and/or JAK3 over JAK2 bmj.com. While it is often considered a "pan-inhibitor" due to its ability to inhibit all JAK isoforms, its functional selectivity is more pronounced for JAK1 and JAK3 frontiersin.orgguidetopharmacology.orgmims.comwjgnet.com.
In enzymatic assays, this compound has been reported to inhibit JAK1, JAK2, JAK3, and to a lesser extent, TYK2 europa.eu. In human cellular settings, it exhibits preferential inhibition of signaling pathways associated with heterodimeric cytokine receptors that involve JAK3 and/or JAK1, demonstrating functional selectivity over cytokine receptors that signal through pairs of JAK2 nih.goveuropa.eunih.gov. The selectivity of JAK inhibitors, including this compound, is not absolute and can be influenced by factors such as dose, drug metabolism, and the specific target cell spectrum bmj.comoup.com.
The following table summarizes the reported specificity and selectivity of this compound on JAK isoforms:
| JAK Isoform | Reported Inhibition/Preference | Context of Study | References |
| JAK1 | Preferential inhibition | Cellular assays, cytokine signaling | bmj.comfrontiersin.orgguidetopharmacology.orgmims.comwjgnet.comeuropa.eunih.gov |
| JAK2 | Lesser extent of inhibition, functional selectivity over JAK2-only pairs | Cellular assays, cytokine signaling | bmj.commims.comeuropa.eunih.gov |
| JAK3 | Preferential inhibition, originally designed target | Cellular assays, cytokine signaling | bmj.commims.comwjgnet.comeuropa.eunih.gov |
| TYK2 | To a lesser extent | Enzymatic assays | europa.eu |
This compound's inhibition of JAKs prevents the phosphorylation and subsequent activation of STATs, thereby modulating the JAK-STAT signaling pathway researchgate.netmims.com. This mechanism allows this compound to mitigate the effects of various cytokines that rely on these pathways for signal transduction researchgate.net.
Research has shown that this compound blocks signaling mediated by JAK3-dependent common gamma-chain (γc) cytokine receptors, as well as by other cytokine receptors that signal through JAK1 nih.gov. In vivo studies in patients with rheumatoid arthritis (RA) have demonstrated that this compound treatment significantly decreases cytokine-induced phosphorylation across multiple JAK-STAT pathways. The magnitude of this inhibitory effect is dependent on the specific cytokine and cell type being studied, with the strongest inhibition observed on STAT phosphorylations induced by cytokines signaling through the common-γ-chain cytokine receptor in T cells nih.gov.
This compound interferes with both IL-6 and Interferon (IFN) signaling, directly blocking IL-6 signaling and indirectly influencing TNF function bmj.com. Furthermore, it has been observed to downregulate the mRNA expression of various JAK-STAT pathway components, with Suppressors of Cytokine Signaling (SOCS) showing the most significant downregulation nih.govnih.gov. Beyond immune cells, this compound has been shown to specifically target the JAK-STAT signaling pathway in keratinocytes, effectively reversing IL-22-induced transcriptomic alterations in these skin cells medicaljournals.se.
Downstream Immunomodulatory Effects of this compound
The inhibition of JAK-STAT pathways by this compound leads to a cascade of immunomodulatory effects, influencing cytokine production and the function and differentiation of various immune cell types.
This compound's inhibition of JAK1 and JAK3 results in the blockage of signal transduction for several key cytokines, including Type I and II interferons (IFNs), interleukin (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21 qrheumatol.com. This broad inhibition impacts numerous inflammatory processes.
Studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by dendritic cells gla.ac.uk. It effectively inhibits the production of IL-17A and TNF from both entheseal CD4+ T-cells and CD8+ T-cells in vitro mdpi.comresearchgate.net. In fibroblast-like synoviocytes (FLSs) from RA patients, this compound suppresses oncostatin M (OSM)-induced JAK/STAT signaling and the expression of chemokines stimulated by TNF, thereby limiting the infiltration of immune cells into inflamed joints mdpi.com. Clinical observations in RA patients have also shown that this compound reduces serum levels of TNF, IL-17A, IL-6, and IFNγ researchgate.net.
The following table summarizes the reported modulation of cytokine production by this compound:
| Cytokine/Signaling Pathway | Effect of this compound | Context of Study | References |
| Type I and II IFNs | Blockage of signal transduction, reduced serum levels | General mechanism, RA patients | qrheumatol.comresearchgate.net |
| IL-1β | Reduced production | Dendritic cells | gla.ac.uk |
| IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 | Blockage of signal transduction | General mechanism | qrheumatol.commdpi.com |
| IL-6 | Blockage of signal transduction, reduced production/serum levels | General mechanism, dendritic cells, RA patients | bmj.comqrheumatol.comgla.ac.ukresearchgate.net |
| IL-17A | Effectively inhibited production, reduced serum levels | Entheseal CD4+/CD8+ T-cells, RA patients | mdpi.comresearchgate.netresearchgate.net |
| TNF-α | Reduced production/serum levels | Dendritic cells, entheseal CD4+/CD8+ T-cells, RA patients | gla.ac.ukmdpi.comresearchgate.netresearchgate.net |
| OSM-induced JAK/STAT signaling | Suppression | Fibroblast-like synoviocytes | mdpi.com |
| Chemokines stimulated by TNF | Suppression | Fibroblast-like synoviocytes | mdpi.com |
This compound significantly impacts the function and differentiation of various immune cell types. It has been shown to impair the proliferation, differentiation, and production of pro-inflammatory cytokines in CD4+ T cells gla.ac.uk. Specifically, it impairs the priming of CD4+ T cells by dendritic cells (DCs), leading to a diminished ability to differentiate into the T helper 1 (Th1) subset and reduced T-bet expression and IFN-γ production gla.ac.ukclinexprheumatol.org. This compound can also induce a "tolerogenic" phenotype in dendritic cells, which compromises their capacity to provide the necessary co-stimulatory and cytokine signals for efficient CD4+ T cell priming gla.ac.uk.
The compound interferes with both Th1 and Th2 cell differentiation and impairs the production of inflammatory Th17 cells. Interestingly, it has also been observed to enhance IL-17A production in cells cultured with IL-6 and TGF-β1 nih.gov. This compound reduces circulating CD16/56+ natural killer cells and can lead to an elevation of B cells mims.com.
Regarding B cell populations, this compound affects their activation and differentiation. Research indicates a reduced total B cell number and a decrease in the development of switched memory B cells. Conversely, it can lead to an increase in marginal zone (MZ)-like B cells and plasmablast differentiation frontiersin.org. Furthermore, this compound suppresses the expression of transcription factors that are critical for CD4+ T cell differentiation mdpi.com. In macrophages, this compound has been shown to divert them towards a more pro-inflammatory M1-like subset and to influence their response to LPS stimulation researchgate.net.
Investigational Therapeutic Applications and Pathophysiological Interventions of Tofacitinib
Research on Tofacitinib (B832) in Rheumatoid Arthritis Pathogenesis
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammatory synovitis, which can lead to joint destruction. nih.gov The pathogenesis of RA involves a complex interplay of various cytokines that rely on the Janus kinase (JAK) family for intracellular signaling. nih.gov this compound, by inhibiting JAKs, interferes with these signaling pathways, thereby reducing synovial inflammation and preventing structural joint damage. wjgnet.com
The mechanism of action of this compound in RA involves the inhibition of JAK1 and JAK3, and to a lesser extent, JAK2. wjgnet.com This leads to the suppression of pro-inflammatory cytokine signaling. wjgnet.com Research has shown that this compound can suppress the production of interleukin (IL)-17 and interferon (IFN)-γ, as well as inhibit the proliferation of CD4+ T cells within the inflamed synovium. nih.gov Furthermore, it has been observed to suppress the expression of chemokines stimulated by tumor necrosis factor (TNF), which helps limit the infiltration of immune cells into the joints. mdpi.com
Clinical studies have demonstrated the efficacy of this compound in patients with active RA, including those who have had an inadequate response to methotrexate (B535133) or TNF inhibitors. nih.govtermedia.pl These trials have shown that this compound, either as monotherapy or in combination with methotrexate, can effectively manage the signs and symptoms of RA and inhibit radiographic progression of the disease. termedia.pl
Exploring this compound in Psoriatic Arthritis Research
Psoriatic arthritis (PsA) is a chronic inflammatory arthritis that affects some individuals with psoriasis. clinicaltrials.eu this compound has been investigated as a therapeutic option for PsA due to its ability to inhibit the JAK-STAT pathway, which is implicated in the inflammation characteristic of the disease. clinicaltrials.eu
Several clinical trials have evaluated the efficacy and safety of this compound in adults with active PsA. xeljanz.combmj.com These studies have included patients who were new to biologic disease-modifying antirheumatic drugs (DMARDs) as well as those who had not responded adequately to them. xeljanz.com The results from these trials have shown that this compound can lead to significant improvements in the signs and symptoms of PsA. xeljanz.combmj.com
For instance, in the OPAL Broaden and OPAL Beyond studies, a higher percentage of patients treated with this compound achieved at least a 20% improvement in the American College of Rheumatology (ACR20) response criteria compared to placebo. xeljanz.com Improvements in joint swelling and tenderness were observed as early as two weeks into treatment for some patients. xeljanz.com Furthermore, research has indicated that this compound is effective in managing enthesitis and dactylitis, which are common features of PsA. bmj.comnih.gov
Ulcerative Colitis and Crohn's Disease Research with this compound
This compound has been investigated for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC) and Crohn's disease, due to its broad anti-inflammatory effects. nih.gov In UC, an overproduction of pro-inflammatory cytokines, including IL-6 and IFN-gamma, plays a significant role in the disease process. nih.gov this compound, by inhibiting the JAK-STAT pathway, can downregulate these inflammatory mediators. nih.gov
Multiple phase 3 clinical trials, known as the OCTAVE studies, have demonstrated the efficacy of this compound for inducing and maintaining remission in patients with moderately to severely active UC. nih.govnih.gov These studies showed that a greater proportion of patients treated with this compound achieved clinical remission compared to those who received a placebo. nih.gov Real-world data have also supported these findings, showing clinical response and remission in patients treated with this compound. nih.gov
In contrast, the research on this compound for Crohn's disease has been less conclusive. A phase 2 dose-finding study did not demonstrate a significant difference between this compound and placebo, partly due to a high placebo response rate. nih.gov Consequently, there is limited information available regarding the efficacy of this compound in the treatment of Crohn's disease. nih.gov
Investigational Studies of this compound in Other Autoimmune and Inflammatory Diseases
Beyond its established indications, this compound is being investigated for its therapeutic potential in a range of other autoimmune and inflammatory conditions.
Ankylosing Spondylitis Research
Ankylosing spondylitis (AS) is a chronic inflammatory disease that primarily affects the spine and sacroiliac joints. pfizer.com this compound has been studied as a potential treatment for AS, with research indicating its effectiveness in managing the signs and symptoms of the disease. spondylitis.org A phase 3 clinical trial evaluated the efficacy of this compound in adults with active AS who had an inadequate response to nonsteroidal anti-inflammatory drugs (NSAIDs). pfizer.comnih.gov
The primary endpoint of this study was the proportion of patients achieving at least a 20% improvement in the Assessment in SpondyloArthritis International Society (ASAS20) response criteria at week 16. pfizer.com The results showed that a significantly higher percentage of patients treated with this compound achieved the ASAS20 response compared to the placebo group. spondylitis.orgnih.gov Furthermore, a greater proportion of patients in the this compound group achieved a 40% improvement (ASAS40) compared to placebo. spondylitis.org These improvements were observed as early as the second week of treatment and were sustained over time. spondylitis.org
Atopic Dermatitis Research
Atopic dermatitis (AD) is a chronic inflammatory skin disease. indiatimes.com The pathogenesis of AD involves the activation of the JAK-STAT pathway by cytokines such as IL-4, IL-13, and IFN-γ. nih.govijdvl.com this compound, by inhibiting this pathway, has shown promise in the treatment of AD. nih.gov
Both oral and topical formulations of this compound have been investigated in clinical studies for AD. A phase 2a study of a 2% this compound ointment demonstrated a significant improvement in the Eczema Area and Severity Index (EASI) score compared to placebo in adults with mild-to-moderate AD. ijdvl.com More recently, a phase 3 study of this compound etocomil ointment also showed efficacy in treating mild-to-moderate AD in patients aged 12 and older. hcplive.com Studies on oral this compound have also reported successful outcomes in patients with severe, refractory AD. indiatimes.comnih.gov
Systemic Lupus Erythematosus Research
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease that can affect multiple organ systems. frontiersin.org The JAK-STAT pathway is implicated in the pathogenesis of SLE through its role in mediating the signaling of various cytokines, including type I interferons, IL-12, and IL-23. frontiersin.orgtandfonline.com
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with SLE. frontiersin.orgtandfonline.com A phase Ib trial assessed the safety of this compound in patients with mild-to-moderate SLE. frontiersin.orgtandfonline.com This study found this compound to be safe and well-tolerated. nih.gov Further research has suggested that this compound may lead to improvements in clinical manifestations of SLE, such as arthritis and rash. frontiersin.org In some cases, it has also been associated with improvements in cardiometabolic markers and a reduction in the type I IFN gene signature. nih.gov
Other Emerging Indications Research
Beyond its established approvals, this compound is the subject of extensive research for a variety of other conditions, primarily those with an underlying inflammatory or autoimmune component. This investigational landscape is driven by the central role of the Janus kinase (JAK) signaling pathway in mediating the effects of numerous cytokines implicated in the pathogenesis of these diseases.
Dermatological Disorders
A significant area of emerging research for this compound is in dermatology, where it has shown potential for treating several difficult-to-manage skin conditions.
Alopecia Areata: this compound is being investigated for alopecia areata, an autoimmune disease that causes hair loss. nih.gov Preclinical studies in mouse models of the disease provided the initial rationale for its investigation. wikipedia.org Clinical trials have explored both oral and topical formulations. An open-label pilot study involving 12 patients with moderate to severe alopecia areata showed that 8 patients experienced 50% or more hair regrowth. nih.gov Another study found that 32.3% of 35 patients with alopecia areata achieved almost complete or total scalp hair regrowth. frontiersin.org A retrospective study of 126 patients confirmed the high effectiveness and acceptable safety profile of this compound in this population. medicaljournalssweden.se However, relapse is common after stopping the medication, suggesting that long-term treatment may be necessary to maintain hair regrowth. frontiersin.org
Vitiligo: this compound is being explored as a treatment for vitiligo, an autoimmune condition characterized by the loss of skin pigmentation. nih.gov The rationale for its use lies in its ability to interfere with interferon-γ signaling, which is crucial in the destruction of melanocytes. karger.com While oral this compound alone has shown limited effectiveness, its combination with phototherapy has yielded more promising results. frontiersin.orgsmh-j.comresearchgate.net A case report detailed near-complete repigmentation in an adolescent patient with refractory vitiligo after 9 months of treatment with topical this compound and phototherapy. karger.com A study combining this compound with narrowband ultraviolet B (UVB) phototherapy was found to be more effective than UVB therapy alone. dermatologytimes.com
Atopic Dermatitis: Research has also focused on atopic dermatitis, a chronic inflammatory skin condition. nih.gov Both oral and topical formulations of this compound have been investigated. A phase 2a clinical trial of a 2% this compound ointment in 69 adults with mild to moderate atopic dermatitis showed a significant reduction in the Eczema Area and Severity Index (EASI) score compared to a placebo. mdpi.com Another study reported that oral this compound led to a significant reduction in the SCORAD (SCORing Atopic Dermatitis) index and pruritus in six adults with moderate to severe atopic dermatitis who had not responded to conventional therapies. mdpi.com
Dermatomyositis: this compound is being studied for refractory dermatomyositis, an inflammatory autoimmune disease affecting the skin and muscles. institut-myologie.org The rationale for its use is the overexpression of type 1 interferon-dependent genes that activate the JAK-STAT pathway in this disease. institut-myologie.org A phase I clinical trial with 10 adults with predominantly skin-based dermatomyositis demonstrated significant improvement in the Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI). institut-myologie.org Another study involving 41 individuals with refractory myositis found that this compound led to statistically and clinically significant skin improvement in the dermatomyositis group, though it did not have a significant effect on muscle involvement. institut-myologie.org
Table 1: Investigational Dermatological Applications of this compound
| Condition | Pathophysiological Rationale | Key Research Findings |
|---|---|---|
| Alopecia Areata | Inhibition of JAK-mediated cytokine signaling involved in the autoimmune attack on hair follicles. nih.gov | Both oral and topical formulations have shown efficacy in promoting hair regrowth in clinical studies. nih.govfrontiersin.org Long-term treatment may be required to maintain results. frontiersin.org |
| Vitiligo | Interference with interferon-γ signaling, which plays a role in melanocyte destruction. karger.com | Combination therapy with phototherapy appears more effective than this compound alone. frontiersin.orgsmh-j.comresearchgate.netdermatologytimes.com |
| Atopic Dermatitis | Blocks signaling of key cytokines (IL-4, IL-13, IFN-γ) involved in the acute and chronic phases of the disease. nih.gov | Both oral and topical this compound have demonstrated improvements in disease severity and pruritus in clinical trials. mdpi.com |
| Dermatomyositis | Addresses the overexpression of type 1 interferon-dependent genes that activate the JAK-STAT pathway. institut-myologie.org | Shown to improve skin manifestations of the disease in clinical trials. institut-myologie.orginstitut-myologie.org |
Systemic Inflammatory and Autoimmune Diseases
The immunomodulatory properties of this compound have led to its investigation in a range of systemic diseases.
Systemic Lupus Erythematosus (SLE): this compound is being studied in SLE, a chronic autoimmune disease with diverse clinical manifestations. nih.gov The JAK-STAT pathway is implicated in the pathogenesis of SLE, making it a logical therapeutic target. dovepress.com A retrospective study of 22 SLE patients with arthritis showed that this compound treatment led to significant improvements in disease activity scores. nih.gov The therapeutic mechanism may be related to reducing IL-6 expression and inhibiting T cell activation. nih.gov Research in mouse models of lupus has also shown that this compound can ameliorate glomerulonephritis and reduce serum levels of autoantibodies. clinicaltrials.gov
Giant Cell Arteritis (GCA): There is emerging interest in the use of JAK inhibitors for GCA, a form of vasculitis affecting large blood vessels. researchgate.net The rationale stems from the role of the JAK-STAT pathway in mediating the pro-inflammatory signals of cytokines like IL-6, which are important in GCA. nih.gov While data is still limited, case reports and small series have suggested potential efficacy for JAK inhibitors in refractory GCA. researchgate.netqrheumatol.com For instance, this compound has been shown to prevent adventitial microvascular angiogenesis and decrease hyperplastic intima outgrowth in an experimental vasculitis model of GCA. qrheumatol.com
Table 2: Investigational Systemic Applications of this compound
| Condition | Pathophysiological Rationale | Key Research Findings |
|---|---|---|
| Systemic Lupus Erythematosus (SLE) | Inhibition of the JAK-STAT pathway, which is involved in the production of inflammatory cytokines and autoantibodies. dovepress.com | Retrospective studies have shown improvements in disease activity, particularly arthritis. nih.gov Preclinical studies in mouse models have also demonstrated positive effects on lupus nephritis. dovepress.comclinicaltrials.gov |
| Giant Cell Arteritis (GCA) | Blocks the intracellular signaling of key pro-inflammatory cytokines, such as IL-6, which are implicated in the pathogenesis of GCA. nih.gov | Limited data from case reports and small series suggest potential efficacy in refractory cases. researchgate.netqrheumatol.com Experimental models have shown that this compound can suppress pathogenic immune responses. qrheumatol.com |
Efficacy and Effectiveness Research of Tofacitinib in Clinical and Preclinical Models
Methodologies for Assessing Efficacy of Tofacitinib (B832) in Clinical Trials
For rheumatoid arthritis (RA) , key efficacy endpoints include:
American College of Rheumatology (ACR) Response Criteria (ACR20/50/70) : These widely used composite measures assess a 20%, 50%, or 70% improvement from baseline in the number of tender and swollen joints, along with a similar percentage improvement in at least three of five other measures (patient global assessment, physician global assessment, pain scale, Health Assessment Questionnaire-Disability Index [HAQ-DI], and acute phase reactant levels such as C-reactive protein [CRP] or erythrocyte sedimentation rate [ESR]) xeljanz.comreumatologiaclinica.orgjrheum.orgclinexprheumatol.orgopenaccessjournals.com.
Disease Activity Score in 28 Joints (DAS28-ESR/CRP) : This score incorporates the number of tender and swollen joints (out of 28), patient global health, and ESR or CRP levels to provide a quantitative measure of disease activity reumatologiaclinica.orgjrheum.orgopenaccessjournals.combmj.commdpi.comoup.com. It is used to define states of low disease activity (LDA) and remission jrheum.orgmdpi.comnih.gov.
Clinical Disease Activity Index (CDAI) : The CDAI is another composite measure that assesses disease activity without requiring acute phase reactants, incorporating tender and swollen joint counts, and patient and physician global assessments bmj.comnih.gov.
Health Assessment Questionnaire-Disability Index (HAQ-DI) : This patient-reported outcome measures physical function and disability in daily activities xeljanz.comreumatologiaclinica.orgjrheum.orgopenaccessjournals.combmj.commdpi.comnih.govnih.gov.
For psoriatic arthritis (PsA) , efficacy assessment methodologies often include:
ACR20/50/70 Response Criteria : Similar to RA, these are primary endpoints for assessing joint involvement xeljanz.comnih.govnih.gov.
Psoriasis Area and Severity Index (PASI75/90) : This measure assesses the extent and severity of psoriasis skin lesions, with PASI75 indicating a 75% improvement and PASI90 a 90% improvement nih.govnih.govoup.com.
Health Assessment Questionnaire-Disability Index (HAQ-DI) : Used to evaluate physical function nih.govnih.govoup.com.
Enthesitis and Dactylitis Resolution : Specific assessments for inflammation at tendon or ligament insertions (enthesitis) and inflammation of entire digits (dactylitis), which are characteristic features of PsA nih.govoup.com.
Minimal Disease Activity (MDA) : A composite endpoint indicating achievement of specific low disease activity thresholds across multiple domains of PsA nih.govoup.combmj.com.
For ulcerative colitis (UC) , efficacy is typically evaluated using:
Mayo Score : This composite score includes sub-scores for stool frequency, rectal bleeding, endoscopic findings, and physician global assessment. Clinical response, remission, and endoscopic improvement are defined based on changes in the Mayo score or its sub-scores elsevier.espfizerpro.comjournalaim.com.
Clinical Remission : Defined as a total Mayo score ≤2, with no individual sub-score >1, and a rectal bleeding sub-score of 0 elsevier.es.
Clinical Response : Defined as a reduction from baseline Mayo score of ≥3 points and ≥30%, accompanied by a reduction in the rectal bleeding sub-score by at least 1 point or an absolute rectal bleeding score of 0-1 elsevier.es.
Endoscopic Improvement : Defined as a Mayo endoscopic sub-score of 0-1 elsevier.esnih.gov.
Partial Mayo Score : A simplified version of the Mayo score often used in clinical practice and some studies journalaim.com.
These methodologies enable researchers to quantify the therapeutic benefits of this compound and compare its efficacy against placebo or other active treatments across diverse patient populations and disease states reumatologiaclinica.orgclinexprheumatol.orgbmj.comnih.govelsevier.es.
Long-Term Efficacy Trajectories and Sustainability Research of this compound
Research into the long-term efficacy of this compound has shown sustained improvements in disease activity and clinical outcomes over extended periods across various indications.
In rheumatoid arthritis (RA) , pooled analyses from long-term extension (LTE) studies have demonstrated persistent efficacy of this compound up to 48 months, and in some cases, up to 36 months or even longer reumatologiaclinica.orgjrheum.org. For instance, in a pooled analysis of two open-label LTE studies, this compound demonstrated consistent and persistent efficacy over 48 months, as measured by ACR20/50/70 response rates, DAS28-4(ESR), and HAQ-DI jrheum.org. Another analysis of Mexican patients with RA from Phase 3 and LTE studies showed sustained efficacy up to Month 12 in Phase 3 studies and Month 36 in the LTE study reumatologiaclinica.org. This compound 5 mg twice daily monotherapy has also shown clinically significant responses and persistence across different patient groups in RCT/LTE studies nih.gov. Discontinuation due to lack of efficacy in LTE studies was reported to be less than 28% for this compound 5 mg twice daily nih.gov.
For psoriatic arthritis (PsA) , long-term studies indicate that this compound efficacy is generally sustained. A pooled post-hoc analysis of three Phase 3 and one LTE PsA studies showed that this compound efficacy was generally sustained to Month 42, regardless of prior TNF inhibitor (TNFi) exposure (TNFi-inadequate responder vs. biologic DMARD-naïve patients) oup.com. While drug survival was numerically shorter in TNFi-inadequate responder patients, the benefits of this compound continued over a long period oup.com. Rates of achieving HAQ-DI ≤0.5 and enthesitis/dactylitis resolution were similar between TNFi-inadequate responder and biologic DMARD-naïve patients up to Month 42 oup.com.
In ulcerative colitis (UC) , the OCTAVE Sustain maintenance study demonstrated clinical remission at 52 weeks in 34.3% of patients receiving this compound 5 mg twice daily and in 40.6% of those receiving 10 mg twice daily, compared to 11.1% in the placebo group elsevier.es. Furthermore, studies evaluating this compound re-treatment after interruption showed that efficacy could be recaptured. Following re-treatment, clinical response, remission, and endoscopic improvement rates were 74.0%, 39.0%, and 55.0% at Month 2, and 48.5%, 37.4%, and 42.4% at Month 36, respectively nih.govoup.com. Clinical response rates at Month 36 were 60.6% for induction remitters and 42.4% for induction responders but non-remitters nih.govoup.com. An Iranian single-center retrospective study reported clinical remission rates of 38.9% at 24 weeks and 61.1% at 52 weeks based on the total Mayo score in patients who responded to induction therapy and entered the maintenance phase journalaim.com.
These findings collectively suggest that this compound provides durable efficacy over several years in patients with RA, PsA, and UC, supporting its role as a long-term treatment option.
Disease Remission and Response Criteria Studies with this compound
Achieving disease remission or a significant clinical response is a primary goal in the management of chronic inflammatory conditions. This compound has demonstrated its ability to induce these states across various indications.
In rheumatoid arthritis (RA) , clinical trials have shown a significant proportion of patients achieving various response and remission criteria. For example, in Phase 3 studies, numerically more patients receiving this compound 5 or 10 mg twice daily achieved ACR20, ACR50, and ACR70 responses compared to placebo-treated patients at Month 3 and Month 6 reumatologiaclinica.org. Improvements in ACR20 and ACR50 were numerically greater at Month 1 reumatologiaclinica.org. In real-world data, 58.2% of RA patients achieved low disease activity (LDA) and 49.5% achieved remission, as defined by DAS28, which was noted to be slightly higher than rates observed in some Phase I-III clinical trials (LDA: 5.7%–47.5%; remission: 7.2%–23.1%) mdpi.com. This compound 5 mg twice daily monotherapy demonstrated clinically significant responses, with 38% achieving ACR ≥50% response criteria and 43% achieving LDA (Simplified Disease Activity Index ≤11) at 6 months nih.gov.
For psoriatic arthritis (PsA) , significant improvements in ACR20, ACR50, ACR70, PASI75, and HAQ-DI responses were observed over time with this compound treatment nih.gov. In a pooled analysis of two Phase 3 studies (OPAL Broaden and OPAL Beyond), significant improvements in primary endpoints, including ACR20 response and change from baseline in HAQ-DI, were observed at Month 3 in patients receiving this compound 5 or 10 mg twice daily versus placebo nih.gov. At 3 months, 50% of patients taking this compound achieved ACR20, with this increasing to 60% at 6 months and 68% at 1 year in one study xeljanz.com.
In ulcerative colitis (UC) , this compound has shown efficacy in inducing clinical response and remission. In the OCTAVE Sustain maintenance study, clinical remission was achieved at 52 weeks by 34.3% of patients on this compound 5 mg twice daily and 40.6% on this compound 10 mg twice daily, significantly higher than the 11.1% in the placebo group elsevier.es. A post hoc analysis of the OCTAVE Induction 1 and 2 studies indicated a rapid onset of action, with significant improvement in UC symptoms as early as 3 days after administration elsevier.es. An Iranian study reported clinical response in 84% of patients at 8 weeks of induction therapy, with clinical remission at 8 weeks occurring in 9.5% journalaim.com. For those who continued to the maintenance phase, clinical remission rates based on total Mayo score were 38.9% at 24 weeks and 61.1% at 52 weeks journalaim.com.
Table 1: Key Efficacy Outcomes of this compound in Clinical Trials
| Indication | Efficacy Measure | This compound (Various Doses) | Placebo/Comparator | Time Point | Source |
| RA | ACR20 Response | Greater improvements | Lower | Month 3, 6 | reumatologiaclinica.org |
| DAS28-ESR Remission (<2.6) | Similar to ROW | N/A | Month 3 | clinexprheumatol.org | |
| LDA (DAS28-defined) (Real-World) | 58.2% | N/A | Follow-up | mdpi.com | |
| Remission (DAS28-defined) (Real-World) | 49.5% | N/A | Follow-up | mdpi.com | |
| PsA | ACR20 Response | 50% | 24% | Month 3 | xeljanz.com |
| ACR20 Response | 60% | N/A | Month 6 | xeljanz.com | |
| ACR20 Response | 68% | N/A | 1 Year | xeljanz.com | |
| HAQ-DI Response (≥0.35 decrease) | Significant improvements | Lower | Month 3 | nih.gov | |
| UC | Clinical Remission (Total Mayo ≤2) | 34.3% (5mg BID), 40.6% (10mg BID) | 11.1% | Week 52 | elsevier.es |
| Clinical Response (Induction) | 84% | N/A | 8 Weeks | journalaim.com | |
| Clinical Remission (Total Mayo) (Maintenance) | 61.1% | N/A | 52 Weeks | journalaim.com |
Note: N/A indicates data not applicable or not directly comparable in the provided context.
Impact of this compound on Disease Progression and Structural Damage Research
Beyond symptomatic relief, an important aspect of efficacy research for chronic inflammatory diseases is the agent's ability to halt or slow structural damage progression.
For rheumatoid arthritis (RA) , this compound has been shown to inhibit radiographic progression. The ORAL Scan trial, one of the Phase 3 studies, demonstrated that this compound inhibits radiographic progression and improves clinical parameters in patients treated with this compound, often in combination with methotrexate (B535133) (MTX) openaccessjournals.com. Another pooled analysis of Phase 3 studies in RA patients assessed radiographic non-progression, defined as a change in modified Total Sharp Score (mTSS) ≤0.5, at months 12 and 24 bmj.com. The findings suggested that this compound led to greater improvements in RA outcomes versus placebo, irrespective of baseline BMI, and patients with baseline BMI ≥30 kg/m ² who received this compound 10 mg twice daily showed higher rates of radiographic non-progression compared with those with baseline BMI <25 kg/m ² bmj.com. This indicates a positive impact on preventing structural damage.
While the provided search results primarily highlight structural damage data for RA, the general mechanisms of action of JAK inhibitors suggest potential benefits in other inflammatory conditions by reducing systemic inflammation that contributes to tissue damage. However, specific detailed research findings on structural damage in PsA or UC with this compound from the provided sources are not as explicitly detailed as for RA.
Patient-Reported Outcomes (PROs) and Quality of Life Studies with this compound
Patient-reported outcomes (PROs) and quality of life (QoL) studies are crucial for understanding the holistic impact of a treatment from the patient's perspective, complementing objective clinical measures. This compound has demonstrated significant improvements in these areas.
In rheumatoid arthritis (RA) , improvements in the Health Assessment Questionnaire-Disability Index (HAQ-DI) are consistently reported across clinical trials and long-term extension studies xeljanz.comreumatologiaclinica.orgjrheum.orgopenaccessjournals.combmj.commdpi.comnih.govnih.gov. The HAQ-DI assesses physical function and the ability to perform daily activities, and a decrease from baseline of ≥0.35 is often considered a meaningful response nih.govnih.gov. This compound treatment has led to significant improvements in HAQ-DI scores compared to placebo reumatologiaclinica.orgnih.gov.
For psoriatic arthritis (PsA) , in addition to HAQ-DI improvements, studies have also assessed other PROs. Improvements in psoriasis-related quality of life, as measured by the Dermatology Life Quality Index (DLQI), have been observed, with rates of PASI75 and improvements in DLQI appearing greater with this compound 10 mg twice daily compared to 5 mg twice daily nih.gov. Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scores have also been used to assess the impact on fatigue nih.gov. These findings indicate that this compound treatment provides clinically meaningful improvements in the disease outcomes of PsA, encompassing both objective and subjective measures nih.gov.
In ulcerative colitis (UC) , while specific PROs beyond Mayo score components (which include patient-reported stool frequency and rectal bleeding) were not extensively detailed in the provided search results, the significant improvements in clinical response and remission rates directly correlate with an improved quality of life for patients suffering from this debilitating condition elsevier.esjournalaim.com. The rapid onset of action observed in some UC studies, with significant symptom improvement within days, also contributes positively to patient experience elsevier.es.
Safety, Tolerability, and Adverse Event Research Associated with Tofacitinib
Research on Infectious Complications Associated with Tofacitinib (B832)
Research indicates that patients with immune-mediated inflammatory diseases (IMIDs), such as rheumatoid arthritis, have an inherently increased risk of infections. nih.govhcplive.com this compound, as an immunosuppressive agent, has been associated with an increased risk of certain infections, with higher rates observed at higher doses. nih.govnih.govmdpi.com Pooled analyses of clinical trials and LTE studies have reported incidence rates (IRs) for serious infections. nih.govnih.gov For instance, one pooled analysis found an IR of 2.7 per 100 patient-years (PY) for serious infections with this compound. nih.gov Another integrated analysis of the rheumatoid arthritis clinical development program up to 9.5 years reported an IR of 2.5 (95% CI 2.3 to 2.7) for serious infection events (SIEs). bmj.com The most common SIEs included pneumonia, herpes zoster, urinary tract infection, and cellulitis. bmj.com The risk of serious infections and fatal infections was further increased in older patients (aged 65 years or older) compared to younger patients (aged 50–64 years). nih.govwww.gov.uk
Table 1: Incidence Rates of Serious Infection Events (SIEs) in this compound Clinical Development Program
| Event Category | Incidence Rate (IR) per 100 Patient-Years (95% CI) bmj.com |
| All SIEs | 2.5 (2.3–2.7) |
| SIEs (excluding serious HZ) | 2.3 (2.1–2.5) |
Herpes Zoster Virus Reactivation Research
Herpes zoster (HZ), or shingles, caused by the reactivation of varicella zoster virus (VZV), is a recognized infectious complication associated with JAK inhibitors, including this compound. nih.govnih.govmdpi.comnih.govtandfonline.com Patients with rheumatoid arthritis already have a baseline risk of HZ that is 1.5 to 2-fold higher than healthy individuals. nih.gov
Independent risk factors for HZ identified in studies include increasing dose of this compound, enrollment within Asia (higher incidence rates observed in Japan/Korea), increasing age, and glucocorticoid use. tandfonline.com Most HZ events were localized to a single dermatome (92%) and generally resolved with antiviral treatment, with a median time to resolution of 21 days. nih.govtandfonline.com Postherpetic neuralgia was reported in a minority of patients. nih.gov
Table 2: Herpes Zoster Incidence Rates and Risk Factors
| Study Population/Factor | Incidence Rate (IR) per 100 Patient-Years (95% CI) nih.govnih.govtandfonline.com | Hazard Ratio (HR) tandfonline.com |
| All this compound-treated patients | 4.0 (3.7–4.4) nih.gov / 4.4 (3.8–4.9) nih.gov | - |
| Increasing dose | - | 1.33 per 5-mg increase |
| Enrollment within Asia | - | 2.52 vs Western Europe |
| Age | - | 1.41 per 10 years |
| Glucocorticoid use | - | 1.41 (>5 vs 0 mg/day) |
Opportunistic Infections and this compound
Research has also focused on opportunistic infections (OIs) in this compound-treated patients. A study reviewing phase II, III, and long-term extension clinical trial data identified 60 OIs among 5,671 subjects, all occurring in this compound-treated patients. hcplive.combmj.comresearchgate.net Tuberculosis (TB) was the most common OI, accounting for 26 cases (crude IR 0.21, 95% CI 0.14 to 0.30). hcplive.combmj.com The median time from this compound initiation to TB diagnosis was 64 weeks. hcplive.combmj.com A significant majority (81%) of TB cases occurred in countries with high background TB incidence rates, and the rate varied considerably by region. hcplive.combmj.comresearchgate.net
Table 3: Tuberculosis Incidence Rates by Regional Background TB IR
| Regional Background TB IR | Incidence Rate (IR) per 100 Patient-Years (95% CI) hcplive.combmj.comresearchgate.net |
| Low (≤0.01) | 0.02 (0.003–0.15) |
| Medium (>0.01 to ≤0.05) | 0.08 (0.03–0.21) |
| High (>0.05) | 0.75 (0.49–1.15) |
For OIs other than TB, 34 events were reported, with a crude IR of 0.25 (95% CI 0.18 to 0.36). hcplive.combmj.com These included infections such as Candida, Cryptococcus, cytomegalovirus, histoplasmosis, and Pneumocystis jirovecii. nih.gov The incidence of non-TB OIs was numerically higher with this compound 10 mg twice daily compared to 5 mg twice daily in phase III studies. bmj.com Screening for latent TB infection (LTBI) and concurrent treatment with isoniazid (B1672263) during this compound therapy has shown effectiveness in preventing active TB. hcplive.combmj.comresearchgate.net
Cardiovascular Risk Research and this compound
Research into the cardiovascular risk associated with this compound has been a critical area of study, particularly highlighted by the ORAL Surveillance trial (Study A3921133). www.gov.ukdocwirenews.com This trial, conducted in rheumatoid arthritis patients aged 50 years or older with at least one additional cardiovascular risk factor, compared this compound with TNF-alpha inhibitors. www.gov.ukdocwirenews.com
The final results of Study A3921133 showed an increased incidence of non-fatal myocardial infarction (MI) in patients treated with this compound compared to TNF-alpha inhibitors. www.gov.uk The hazard ratio (HR) for combined this compound doses versus TNF-alpha inhibitors for non-fatal MI was 2.20 (95% CI 1.02 to 4.75). www.gov.uk For major adverse cardiac events (MACE), which included death from cardiovascular causes, non-fatal MI, or stroke, the ORAL Surveillance study found a higher incidence in the this compound group (3.4%) compared to TNF inhibitors (2.5%). docwirenews.com
Predictive factors for the development of MI (fatal and non-fatal) identified in multivariate Cox models included age older than 65 years, male sex, current or past smoking, history of diabetes, and history of coronary artery disease. www.gov.uk These risks were observed with both the 5 mg twice-daily and 10 mg twice-daily doses of this compound. www.gov.uk
A post-hoc analysis of ORAL Surveillance specifically observed a higher MACE risk with this compound versus TNF inhibitors in patients with a history of atherosclerotic cardiovascular disease (ASCVD) at baseline. bmj.com In this subgroup, the MACE incidence was higher with this compound 5 mg twice daily (8.3%) and 10 mg twice daily (7.7%) versus TNF inhibitors (4.2%). bmj.com However, in patients without a history of ASCVD but with other prevalent cardiovascular risk factors, MACE risk did not appear significantly different with this compound 5 mg twice daily versus TNF inhibitors. bmj.com
Table 4: Cardiovascular Event Incidence in ORAL Surveillance Trial
| Event Type (this compound vs. TNFi) docwirenews.com | Incidence Rate (this compound) | Incidence Rate (TNFi) |
| Major Adverse Cardiac Events (MACE) | 3.4% | 2.5% |
| Non-fatal Myocardial Infarction | HR 2.20 (95% CI 1.02–4.75) www.gov.uk | (Reference) |
Venous Thromboembolism (VTE) Research and this compound
Research has identified an increased risk of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE), with this compound, particularly at higher doses. www.gov.uknih.govnih.govthe-rheumatologist.org This safety signal was initially identified in Study A3921133 (ORAL Surveillance). nih.govthe-rheumatologist.org
In the ORAL Surveillance trial, incidences of VTE and PE were higher with this compound, with a dose-dependent increase (10 mg twice daily > 5 mg twice daily) compared to TNF-alpha inhibitors. nih.govthe-rheumatologist.org The risk of pulmonary embolism was further increased in patients with pre-existing risk factors for VTE. www.gov.uk Cases of PE and DVT have also been observed in patients receiving this compound 10 mg twice daily for ulcerative colitis, especially in those with underlying VTE risk factors. www.gov.uk
Table 5: Venous Thromboembolism Incidence Rates in this compound Development Programs
| Event Type | This compound 5 mg BID (IR per 100 PY) (95% CI) nih.gov | This compound 10 mg BID (IR per 100 PY) (95% CI) nih.gov |
| DVT | 0.17 (0.09–0.27) | 0.15 (0.09–0.22) |
| PE | 0.12 (0.06–0.22) | 0.13 (0.08–0.21) |
Note: These rates are from development programs across RA, PsO, and PsA. In Study A3921133, the IR for PE was notably higher in patients treated with this compound 10 mg twice daily (0.54 (0.32–0.87)) compared to those with baseline cardiovascular risk factors treated with this compound 10 mg twice daily in the RA program (0.24 (0.13–0.41)). nih.gov
Risk factors for VTE identified across treatment groups in the ORAL Surveillance trial included prior VTE, body mass index (BMI) ≥ 35 kg/m ², older age, and a history of chronic lung disease. nih.govthe-rheumatologist.org Most patients experiencing VTE events had active disease at the time of the event. nih.gov
Hepatic and Renal Impairment Considerations in this compound Research
Research has explored the pharmacokinetics and safety of this compound in patients with hepatic and renal impairment, as these conditions can affect drug clearance. This compound is cleared approximately 70% hepatically and 30% renally, primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. qrheumatol.commdpi.com
For hepatic impairment , studies have shown that subjects with mild (Child-Pugh A) hepatic impairment have a minimal increase (3%) in this compound AUC compared to those with normal hepatic function, suggesting no dose adjustment is required. europa.eupfizer.com However, in moderate hepatic impairment (Child-Pugh B), the AUC was 65% higher. europa.eu Therefore, a dose reduction is recommended in patients with moderate hepatic impairment. qrheumatol.compfizer.commdpi.com this compound has not been evaluated in patients with severe hepatic impairment (Child-Pugh C), and its use is generally not recommended in this population due to insufficient data. qrheumatol.comeuropa.eupfizer.commdpi.com Routine monitoring of liver function tests is advised, and treatment should be interrupted if hepatic injury is suspected. nih.gov
For renal impairment , studies indicate that the systemic exposure to this compound increases with the severity of renal dysfunction. mdpi.combiomolther.orgresearchgate.net Subjects with mild (creatinine clearance 50-80 mL/min), moderate (creatinine clearance 30-49 mL/min), and severe (creatinine clearance < 30 mL/min) renal impairment had 37%, 43%, and 123% higher AUC values, respectively, compared to subjects with normal renal function. europa.eu In patients with severe renal impairment, the plasma concentration of this compound can be significantly increased, with the AUC more than twofold higher. mdpi.combiomolther.orgresearchgate.net This increase is attributed to reduced renal clearance and also reduced non-renal clearance (due to decreased hepatic CYP3A1/2 and CYP2C11 activity). mdpi.com
Table 7: this compound AUC Increase in Renal Impairment
| Degree of Renal Impairment | Approximate Fold Increase in AUC vs. Normal Renal Function europa.euresearchgate.net |
| Mild | ~1.4-fold (37% higher) |
| Moderate | ~1.4-fold (43% higher) |
| Severe | ~2.2-fold (123% higher) |
While dialysis contributes minimally to the total clearance of this compound, dose adjustments are generally recommended for patients with renal impairment based on their level of renal dysfunction. qrheumatol.commdpi.comresearchgate.net this compound was not evaluated in clinical studies for patients with baseline creatinine (B1669602) clearance values less than 40 mL/min. europa.eupfizer.com
Gastrointestinal Events Research and this compound
Clinical research has identified several gastrointestinal (GI) events associated with this compound treatment. Common GI adverse events reported in studies include diarrhea, nausea, gastritis, abdominal pain, dyspepsia, vomiting, constipation, gastroenteritis, and upper abdominal pain. jrheum.orgdrugs.comacrabstracts.orgacrabstracts.orgpfizermedicalinformation.comwikipedia.org
In pooled analyses from long-term extension (LTE) studies, the most common GI adverse events by MedDRA-preferred term were diarrhea (4.4%), nausea (3.1%), and gastritis (2.5%). jrheum.org Non-serious, non-infectious GI adverse events, such as headache, diarrhea, and gastric discomfort, were generally mild or moderate in severity and often self-limiting, with durations typically lasting four weeks or less. acrabstracts.orgnih.gov
Table 1: Common Gastrointestinal Adverse Events in this compound Studies
| Adverse Event (MedDRA Preferred Term) | Incidence Rate (n; %) in Pooled LTE Studies jrheum.org |
| Diarrhea | 179; 4.4% |
| Nausea | 128; 3.1% |
| Gastritis | 101; 2.5% |
Gastrointestinal perforation is a rare but serious adverse event that has been reported in clinical trials of this compound. drugs.comeuropa.eupfizer.com The role of JAK inhibition in these events is not fully understood. europa.eu In the this compound rheumatoid arthritis (RA) development program, the incidence rate (IR) for GI perforation was 0.13 events per 100 patient-years (95% CI: 0.07, 0.24). jrheum.org A broader pharmacovigilance study identified 230 cases of GI perforation following JAK inhibitor treatment, with a median time to onset of 9 months. nih.gov This study indicated a higher-than-expected reporting of GI perforations with JAK inhibitors compared to biological disease-modifying antirheumatic drugs (bDMARDs), with an adjusted reporting odds ratio (adj.ROR) of 1.98 (95% CI: 1.69–2.31). nih.gov Perforations primarily involved the lower GI tract and often occurred in patients with underlying risk factors such as a history of diverticulitis or concomitant use of corticosteroids and/or nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govacrabstracts.org Serious GI adverse events were uncommon in both Phase 3 and LTE studies, with pancreatitis (0.12%) and cholecystitis (0.15%) being among the most common serious abdominal events in LTE studies. acrabstracts.org
Hematologic Abnormalities Research Associated with this compound
Research has consistently observed changes in hematologic parameters in patients treated with this compound. These changes primarily involve neutrophil counts, lymphocyte counts, and hemoglobin levels.
Neutropenia: Treatment with this compound has been associated with an increased incidence of neutropenia (absolute neutrophil count [ANC] less than 2,000 cells/mm³). europa.eupfizer.compfizerpro.com In LTE studies, fewer than 5% of this compound-treated patients experienced neutropenia of any degree, with most cases being mild. jrheum.org Confirmed moderate to severe decreases in neutrophil cell count (below 1.5 × 10³ cells/mm³ but ≥ 0.5 × 10³ cells/mm³) occurred in a small percentage of patients (0.7%). jrheum.org Neutrophil counts generally stabilize within approximately three months of treatment initiation and over longer durations in LTE studies. oup.comnih.govmdpi.comresearchgate.net
Lymphopenia: this compound treatment has been linked to an increased incidence of lymphopenia (decreased lymphocyte counts). europa.eupfizer.comeuropa.eu In controlled RA clinical studies, confirmed decreases in absolute lymphocyte count (ALC) below 500 cells/mm³ occurred in 0.3% of patients, and between 500 and 750 cells/mm³ in 1.9% of patients for combined doses. europa.eueuropa.eu In the RA long-term safety population, confirmed ALC decreases below 500 cells/mm³ occurred in 1.3% of patients, and between 500 and 750 cells/mm³ in 8.4% of patients. europa.eu Lymphocyte counts typically show an initial decrease and then stabilize, often around month 48 in long-term extension studies. oup.comnih.govresearchgate.net Decreases in lymphocyte counts, particularly below 750 cells/mm³, have been associated with an increased incidence of serious infections. europa.eueuropa.eunih.gov Studies have shown that in the majority of patients (93%) who experienced a confirmed ALC of <500 cells/mm³ during this compound treatment, the ALC increased to ≥500 cells/mm³ following discontinuation of the drug. nih.gov
Hemoglobin/Anemia: this compound treatment has been associated with decreases in hemoglobin levels. europa.eupfizerpro.com Most cases of anemia observed were mild to moderate. jrheum.orgnih.gov Clinically meaningful reductions in hemoglobin levels (≥3 g/dL from baseline or hemoglobin ≤7 g/dL) occurred in less than 1.0% of patients across all treatment groups in Phase 3 studies. oup.comnih.govresearchgate.net Hemoglobin levels generally stabilized or showed a slight increase over time in long-term extension studies. oup.comnih.govmdpi.comresearchgate.net
Long-Term Safety Profile Studies of this compound
Extensive long-term safety studies of this compound have been conducted, pooling data from various Phase 1, 2, 3, and long-term extension (LTE) trials in patients with rheumatoid arthritis. These analyses provide a comprehensive understanding of the compound's safety profile over extended periods, with some studies encompassing up to 9.5 years of observation. raeddergisi.orgnih.govnih.govresearchgate.net
Key findings from long-term safety profile studies include:
Serious Adverse Events (SAEs): In pooled LTE studies, SAEs were reported in 15.4% of patients, with an exposure-estimated incidence rate of 11.1 events per 100 patient-years. jrheum.org In an integrated analysis of up to 9.5 years of data, the incidence rate for serious adverse events was 9.0 (95% CI: 8.6 to 9.4) per 100 patient-years. nih.gov
Serious Infections: Serious infections were reported in 4.5% of patients in pooled LTE studies, with an incidence rate of 3.1 events per 100 patient-years (95% CI: 2.66–3.55). jrheum.org Over 9.5 years, the incidence rate for serious infection events (SIEs) was 2.5 (95% CI: 2.3 to 2.7) per 100 patient-years. nih.gov The most common SIEs included pneumonia, herpes zoster, urinary tract infection, and cellulitis. nih.govbmj.com Incidence rates of SIEs generally decreased with longer exposure to this compound. nih.gov
Malignancies: The incidence rates for malignancies (excluding non-melanoma skin cancer [NMSC]) were 0.8 (95% CI: 0.7 to 0.9) per 100 patient-years, and for NMSC, it was 0.6 (95% CI: 0.5 to 0.7) per 100 patient-years over 9.5 years of observation. nih.gov Lung cancers and lymphoma have been observed in clinical studies and post-marketing settings. www.gov.uk
Major Adverse Cardiovascular Events (MACE): Data pooled from six Phase 3 and two LTE studies over 7 years identified 52 MACE events in 4076 patients, resulting in an incidence rate of 0.4 per 100 patient-years. dovepress.com However, a large randomized post-authorization safety study (ORAL Surveillance) comparing this compound with TNF inhibitors in RA patients aged 50 years and older with at least one cardiovascular risk factor showed an increased rate of MACE with this compound (9.8 per 1,000 person-years) compared to TNF inhibitors (7.3 per 1,000 person-years). the-rheumatologist.org
Venous Thromboembolic Events (VTE): The ORAL Surveillance study also reported an increased and dose-dependent incidence of VTE (including pulmonary embolism and deep vein thrombosis) in patients treated with this compound compared to TNF inhibitors. europa.euthe-rheumatologist.org
All-Cause Mortality: The incidence rate for all-cause mortality was 0.3 per 100 patient-years in some long-term analyses. dovepress.com In the ORAL Surveillance study, an increased rate of all-cause mortality was observed in patients receiving the 10 mg twice-daily dose of this compound compared to the 5 mg twice-daily dose or TNF inhibitors. the-rheumatologist.org
The long-term safety profile of this compound has generally been found to be consistent with that of biologic disease-modifying antirheumatic drugs (bDMARDs), with a notable increased risk of herpes zoster infection, which appears to be a class effect of JAK inhibitors. raeddergisi.orgnih.govresearchgate.net
Pharmacokinetic Pk and Pharmacodynamic Pd Research of Tofacitinib
Absorption and Distribution Studies of Tofacitinib (B832)
This compound, an orally administered Janus kinase (JAK) inhibitor, is characterized by rapid absorption and wide distribution throughout the body. Following oral administration, it is readily absorbed, with peak plasma concentrations typically reached within 0.5 to 1 hour. chemicalbook.comfda.gov The absolute oral bioavailability of this compound is high, estimated at 74%, and its absorption is not significantly affected by the presence of food. chemicalbook.commdpi.com Specifically, co-administration with a high-fat meal does not alter the area under the curve (AUC), which represents the total drug exposure, although it can reduce the maximum plasma concentration (Cmax) by approximately 32%. fda.gov
Once in the systemic circulation, this compound exhibits moderate binding to plasma proteins, approximately 40%, primarily to albumin. fda.govpfizermedical.com It does not appear to bind to α1-acid glycoprotein. fda.gov The drug distributes equally between red blood cells and plasma. pfizermedical.com The steady-state volume of distribution (Vdss) is 87 liters following intravenous administration, which suggests a considerable distribution into the tissues. fda.gov Stable plasma concentrations are achieved within 24 to 48 hours of twice-daily dosing, with minimal accumulation. chemicalbook.com
| Parameter | Value | Reference |
|---|---|---|
| Absolute Bioavailability | 74% | chemicalbook.com |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | fda.gov |
| Plasma Protein Binding | ~40% (predominantly to albumin) | pfizermedical.com |
| Steady-State Volume of Distribution (Vdss) | 87 L | fda.gov |
| Effect of High-Fat Meal on AUC | No significant change | pfizermedical.com |
| Effect of High-Fat Meal on Cmax | Reduced by 32% | fda.gov |
Metabolism and Excretion Pathways Research of this compound
The elimination of this compound from the body is a relatively rapid process, primarily occurring through hepatic metabolism with a smaller portion undergoing renal excretion. chemicalbook.com Approximately 70% of this compound's clearance is attributed to metabolism in the liver, while the remaining 30% is excreted unchanged by the kidneys. pfizermedical.comelsevier.es The drug has a short elimination half-life of about 3 hours. chemicalbook.com
The metabolism of this compound is principally mediated by the cytochrome P450 (CYP) enzyme system. CYP3A4 is the major enzyme responsible for its breakdown, with a minor contribution from CYP2C19. pfizermedical.comresearchgate.net In a human radiolabeled study, it was found that the parent drug, unchanged this compound, accounted for more than 65% of the total circulating radioactivity in the plasma. pfizermedical.com The remaining portion was attributed to at least eight different metabolites, each constituting less than 8% of the total radioactivity. pfizermedical.com Importantly, the pharmacological activity of this compound is ascribed to the parent molecule itself, with the metabolites being significantly less active or inactive. elsevier.esresearchgate.net
The main metabolic pathways include the oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side chain, N-demethylation, and glucuronidation. researchgate.netsemanticscholar.org Following a single radiolabeled dose, approximately 80% of the radioactivity is recovered in the urine and about 14% in the feces. researchgate.net Of the amount recovered in the urine, roughly 29% is the unchanged parent drug. fda.gov
| Parameter | Description | Reference |
|---|---|---|
| Primary Route of Elimination | Hepatic Metabolism (~70%) | elsevier.es |
| Secondary Route of Elimination | Renal Excretion (~30%) | elsevier.es |
| Primary Metabolizing Enzyme | CYP3A4 | researchgate.net |
| Secondary Metabolizing Enzyme | CYP2C19 | researchgate.net |
| Elimination Half-Life (t½) | ~3 hours | chemicalbook.com |
| Active Component | Parent drug | pfizermedical.com |
Population Pharmacokinetics and Inter-Individual Variability Studies of this compound
Population pharmacokinetic (PopPK) analyses have been conducted to characterize the pharmacokinetics of this compound in various patient populations and to identify factors that contribute to inter-individual variability. These studies have consistently described the pharmacokinetics of this compound using a one-compartment model with first-order absorption. nih.govnih.gov
In a study involving patients with moderate to severe ulcerative colitis, the typical estimates for apparent oral clearance (CL/F) and apparent volume of distribution (V/F) were 26.3 L/hour and 115.8 L, respectively. nih.gov The between-patient variability in clearance was estimated to be 22%. nih.gov Several covariates have been identified as having a statistically significant, though not clinically meaningful, effect on this compound's pharmacokinetics. For clearance, these include baseline creatinine (B1669602) clearance, sex, and race (Asian vs. non-Asian). nih.gov For the volume of distribution, significant covariates included age, sex, and body weight. nih.gov Similar findings were reported in a study of patients with chronic plaque psoriasis, where only creatinine clearance was found to lead to clinically relevant changes in exposure. nih.govconsensus.app
| Pharmacokinetic Parameter | Statistically Significant Covariates | Clinical Significance | Reference |
|---|---|---|---|
| Apparent Oral Clearance (CL/F) | Creatinine Clearance, Sex, Race (Asian vs. Non-Asian) | Not clinically significant; dose adjustments not required based on these factors. | nih.gov |
| Apparent Volume of Distribution (V/F) | Age, Sex, Body Weight | Not clinically significant; dose adjustments not required based on these factors. | nih.gov |
Exposure-Response and Exposure-Safety Relationship Research for this compound
The relationship between this compound exposure and its clinical effects (both efficacy and safety) has been evaluated through exposure-response modeling using data from clinical trials. These analyses aim to understand how the concentration of the drug in the body correlates with therapeutic outcomes and potential for adverse effects.
For efficacy, studies in patients with psoriatic arthritis and ulcerative colitis have demonstrated a positive relationship between this compound exposure, often measured as the average concentration at steady state (Cavg), and clinical response rates. oregonstate.edunih.gov For instance, in psoriatic arthritis, a maximum drug effect (Emax) model adequately described the relationship between Cavg and the proportion of patients achieving American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70). oregonstate.eduresearchgate.net Higher exposure was associated with higher response rates. oregonstate.edu Similarly, in ulcerative colitis, exposure-response models were used to characterize the relationship between plasma this compound concentration and efficacy endpoints for both induction and maintenance therapy. nih.gov
From a safety perspective, the relationship between this compound exposure and changes in certain laboratory parameters has been investigated. One such analysis in psoriatic arthritis assessed the link between this compound exposure and changes in hemoglobin (Hgb). oregonstate.edu An indirect response model was used, which generally predicted the time course of Hgb concentrations well. oregonstate.eduresearchgate.net These analyses help to understand and predict the potential impact of different dosing regimens on safety markers. Population pharmacokinetic monitoring has also suggested that higher doses, and thus higher exposure, may lead to greater clinical efficacy. mdpi.com
Therapeutic Drug Monitoring (TDM) Potential and Research for this compound
Therapeutic drug monitoring (TDM) is the practice of measuring drug concentrations in a patient's bloodstream to adjust dosing for optimal efficacy and minimal toxicity. The potential utility of TDM for this compound has been considered, but current research suggests it is unlikely to be of significant clinical value. nih.gov
While some studies have shown a dose-dependent effect on efficacy, suggesting a general exposure-response relationship, the inter-individual variability is not so pronounced as to require routine TDM for dose adjustments. mdpi.comresearchgate.net The consensus from studies evaluating the pharmacokinetics of this compound is that TDM is unlikely to provide any incremental benefit in managing patients. nih.gov
Clinical Trial Research Methodologies and Outcomes for Tofacitinib
Phase I, II, and III Clinical Trial Design and Methodology for Tofacitinib (B832)
The clinical development of this compound followed a standard progression through Phase I, II, and III trials, each designed to address specific research questions regarding its effects.
Phase I Clinical Trials: These initial studies primarily focused on characterizing the pharmacokinetics, safety, and tolerability of this compound in healthy volunteers nih.gov. They involved dose-escalation designs to understand how the drug is absorbed, distributed, metabolized, and excreted nih.gov. For instance, a Phase I study in Japanese healthy volunteers evaluated single escalating doses and multiple doses of this compound, comparing outcomes with Western volunteers nih.gov. Another Phase I study in Chinese healthy subjects aimed to establish bioequivalence between this compound and its reference product researchgate.net.
Phase II Clinical Trials: Phase II studies aimed to evaluate the efficacy of this compound and determine appropriate dosing regimens in specific patient populations, often involving dose-ranging designs. These trials were typically multi-center, randomized, and placebo-controlled.
Rheumatoid Arthritis (RA): Phase IIb studies in RA patients, including those in the Japanese population, demonstrated that this compound significantly increased American College of Rheumatology (ACR20) response rates compared to placebo across various doses openaccessjournals.com. These studies often included patients with an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs) like methotrexate (B535133) (MTX) nih.gov.
Ankylosing Spondylitis (AS): A Phase II, 16-week, multicenter, dose-ranging trial in adult patients with active AS randomized participants to placebo or this compound at different doses. The primary efficacy endpoint was the Assessment of SpondyloArthritis International Society 20% improvement (ASAS20) response rate at week 12 bmj.com.
Ulcerative Colitis (UC): A multi-center, double-blind, placebo-controlled Phase II trial enrolled patients with moderate to severe active UC, randomizing them to various this compound doses or placebo for 8 weeks. The primary endpoint was clinical response at week 8, evaluated using the Mayo score elsevier.es.
Crohn's Disease (CD): Two Phase IIb randomized, double-blind, placebo-controlled studies investigated this compound for inducing and maintaining clinical remission in patients with moderate-to-severe CD. Patients received induction treatment for 8 weeks, with primary endpoints focusing on clinical remission or response bmj.com.
Phase III Clinical Trials: These large-scale, pivotal trials aimed to confirm the efficacy and further assess the effects of this compound in broader patient populations, often against active comparators or placebo. They were typically randomized, double-blind, and placebo-controlled.
Rheumatoid Arthritis (RA): The ORAL (Oral Rheumatoid Arthritis triaLs) clinical program included six Phase III trials assessing this compound as monotherapy or in combination with background MTX or other traditional DMARDs openaccessjournals.com. Key trials like ORAL Solo, ORAL Standard, ORAL Step, and ORAL Scan investigated this compound in patients with inadequate response to biologics or nonbiologic DMARDs, or MTX-inadequate response openaccessjournals.com. Primary efficacy outcomes often included ACR20 response rates, changes from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI), and Disease Activity Score 28-erythrocyte sedimentation rate (DAS28-ESR) openaccessjournals.com. Radiographic progression, measured by the modified Sharp/van der Heijde score (SHS), was also a primary endpoint in some studies openaccessjournals.com.
Ankylosing Spondylitis (AS): A Phase III, randomized, double-blind, placebo-controlled study enrolled patients with active AS who had an inadequate response or intolerance to non-steroidal anti-inflammatory drugs (NSAIDs) nih.govpfizer.com. The primary endpoint was ASAS20 response at week 16, with ASAS40 response as a key secondary endpoint nih.govpfizer.com.
Ulcerative Colitis (UC): The OCTAVE clinical program for UC included three Phase III randomized, double-blind, placebo-controlled trials: OCTAVE Induction 1, OCTAVE Induction 2, and OCTAVE Sustain elsevier.espfizerpro.com. The induction studies enrolled patients with moderate to severe active UC, with clinical remission at week 8 as the primary endpoint elsevier.espfizerpro.com. The maintenance study enrolled patients who had achieved a clinical response, with clinical remission at week 52 as the primary endpoint elsevier.espfizerpro.com.
Meta-Analyses and Systematic Reviews of this compound Clinical Trials
Meta-analyses and systematic reviews provide a comprehensive synthesis of evidence from multiple clinical trials, offering a broader perspective on this compound's efficacy.
Rheumatoid Arthritis (RA): A systematic review and meta-analysis of randomized controlled trials (RCTs) in RA patients found significantly greater ACR20 and ACR50 response rates with this compound compared to placebo at various time points d-nb.info. Another meta-analysis comparing this compound to adalimumab in RA patients indicated that this compound showed superior effectiveness in improving ACR20, HAQ-DI, and Visual Analog Scale (VAS) scores frontiersin.org.
Chronic Plaque Psoriasis: A systematic review and meta-analysis of six articles (seven RCTs) involving 3743 patients concluded that this compound significantly improved Physician's Global Assessment response, Psoriasis Area and Severity Index (PASI) 75, and PASI90 after treatment compared to placebo nih.gov.
Ulcerative Colitis (UC): An updated systematic review and meta-analysis of real-world studies on this compound for moderate-to-severe UC reported clinical response rates of 58% at week 8, 61% at weeks 12–16, 51% at weeks 24–26, and 51% at week 52. Clinical remission rates were 39% at week 8, 43% at weeks 12–16, 40% at weeks 24–26, and 43% at week 52 bmj.comnih.gov.
Table 1: Efficacy Outcomes from Selected Meta-Analyses of this compound
| Indication | Outcome Measure | Time Point | This compound Efficacy (Pooled/RR) | Comparator Efficacy (Pooled/RR) | Citation |
| RA | ACR20 Response | Week 12 | RR 2.20 (5mg), 2.38 (10mg) | Placebo (RR 1.0) | d-nb.info |
| RA | ACR50 Response | Week 12 | RR 2.91 (5mg), 3.32 (10mg) | Placebo (RR 1.0) | d-nb.info |
| RA | ACR20 Response | N/A | Superior to Adalimumab | Adalimumab | frontiersin.org |
| Psoriasis | PASI75 | Post-Rx | Significantly improved | Placebo | nih.gov |
| UC | Clinical Response | Week 8 | 58% | N/A (Real-world data) | bmj.comnih.gov |
| UC | Clinical Remission | Week 8 | 39% | N/A (Real-world data) | bmj.comnih.gov |
Note: RR = Risk Ratio; N/A = Not Applicable; Rx = Treatment.
Open-Label Extension Studies and Long-Term Follow-up Research for this compound
Following the completion of controlled trials, open-label extension (OLE) studies are conducted to gather long-term data on the sustained efficacy of this compound. These studies allow patients who completed previous trials to continue receiving the treatment.
Rheumatoid Arthritis (RA): Pooled data from two open-label RA studies (NCT00413699, NCT00661661) demonstrated persistent efficacy of this compound over 48 months, as measured by ACR response rates (ACR20/50/70), DAS28-4-ESR, and HAQ-DI nih.govjrheum.org. The median drug survival in this compound-treated RA patients in LTE studies was approximately 5 years, with estimated 2- and 5-year drug survival rates of 75.5% and 49.4%, respectively researchgate.net.
Ulcerative Colitis (UC): The OCTAVE Open study is an open-label extension study designed to evaluate the long-term effects of this compound in patients with moderate to severe active UC who completed the OCTAVE induction and maintenance studies elsevier.espfizerpro.com. While primarily focused on safety, these studies also provide insights into sustained efficacy in the long term pfizerpro.com.
Statistical Methodologies in this compound Clinical Research
Rigorous statistical methodologies are crucial for the design, analysis, and interpretation of this compound clinical trials to ensure the reliability and validity of findings.
Randomization and Blinding: Most Phase II and III trials for this compound employed randomization to assign patients to treatment or placebo groups, along with double-blinding techniques to minimize bias openaccessjournals.combmj.comelsevier.esnih.gov. For example, in the Phase III AS study, patients were randomized 1:1 to receive this compound or placebo nih.gov.
Primary and Secondary Endpoints: Clinical trials define clear primary and secondary efficacy endpoints. For RA, common endpoints included ACR20/50/70 response rates, changes in DAS28-ESR/CRP, HAQ-DI, and radiographic progression (e.g., modified Sharp/van der Heijde score) openaccessjournals.com. In AS, ASAS20 and ASAS40 response rates were key endpoints bmj.comnih.gov. For UC, clinical remission and response, often assessed by the Mayo score, were primary and secondary outcomes elsevier.es.
Statistical Analysis Plans: Statistical analysis plans typically involve pre-specified methods to analyze primary and secondary endpoints. For instance, in Phase III RA studies, no control for Type 1 error was applied for secondary outcomes and post-hoc analyses openaccessjournals.com. In a Phase II AS study, an Emax model analysis was used for the primary endpoint, and normal approximation analysis was employed for comparing active treatment with placebo bmj.com.
Handling Missing Data: Clinical trials often account for missing data, for example, by using approaches like Non-Responder Imputation (NRI) or Last Observation Carried Forward (LOCF) in analyses, particularly in long-term studies pfizerpro.com.
Meta-Analysis Techniques: Systematic reviews and meta-analyses utilize statistical methods to pool data from multiple studies. For example, random-effects models were used in a meta-analysis of real-world UC studies due to high heterogeneity across studies bmj.comnih.gov.
Predictive Modeling: Advanced statistical and machine learning techniques, such as logistic regression and random forest analyses, have been applied to this compound clinical trial data (e.g., OCTAVE Induction 1 and 2 studies) to identify variables predictive of early clinical response in patients with UC nih.gov. These models can predict responder status with high accuracy using a limited set of variables nih.gov.
Comparative Effectiveness Research Involving Tofacitinib
Head-to-Head Clinical Trials Comparing Tofacitinib (B832) with Biologics
Direct head-to-head clinical trials are the gold standard for comparing the efficacy and safety of different treatments. Several such trials have been conducted to evaluate this compound against established biologic DMARDs, primarily in patients with rheumatoid arthritis (RA) who have had an inadequate response to methotrexate (B535133).
One of the most significant trials in this area is the ORAL Strategy study, a Phase 3B/4 trial that compared this compound with the tumor necrosis factor (TNF) inhibitor adalimumab in patients with moderate to severe RA who had an inadequate response to methotrexate. pfizer.comnih.govbmj.comacrabstracts.org The trial had three treatment arms: this compound monotherapy, this compound in combination with methotrexate, and adalimumab in combination with methotrexate. pfizer.comnih.gov
The primary endpoint was the American College of Rheumatology 50% response rate (ACR50) at month 6. The results demonstrated that this compound in combination with methotrexate was non-inferior to adalimumab plus methotrexate. pfizer.comnih.govmedwirenews.com However, this compound monotherapy did not meet the non-inferiority criteria when compared to either of the combination therapy arms. pfizer.comnih.gov
| ORAL Strategy Trial: Key Efficacy Outcomes at Month 6 | |
| Treatment Arm | ACR50 Response Rate |
| This compound + Methotrexate | 46% |
| Adalimumab + Methotrexate | 44% |
| This compound Monotherapy | 38% |
Data sourced from the ORAL Strategy trial publications. medwirenews.com
Post-hoc analyses of the ORAL Strategy trial further explored clinical and functional responses. These analyses indicated that at 12 months, clinical and functional responses were generally similar between the this compound plus methotrexate and adalimumab plus methotrexate groups. nih.gov Patients on this compound monotherapy showed somewhat lower responses at lower levels of response thresholds. nih.gov Patient-reported outcomes, including Patient Global Assessment of disease activity (PtGA), pain, and physical function, also showed clinically meaningful improvements in all three treatment arms. bmj.com
Another study, the OPAL Broaden trial, evaluated this compound in patients with psoriatic arthritis who had an inadequate response to conventional synthetic DMARDs. This trial included an active comparator arm of adalimumab. At month 3, ACR20 response rates were 50% for one this compound group and 61% for another, compared to 52% for the adalimumab group and 33% for placebo. nih.gov
Comparative Research of this compound with Conventional Synthetic DMARDs
This compound has also been directly compared with conventional synthetic DMARDs (csDMARDs), most notably methotrexate, which is a cornerstone of RA therapy. The ORAL Start trial was a Phase 3 study that compared this compound monotherapy with methotrexate monotherapy in methotrexate-naïve patients with active RA. bmj.comacrabstracts.orgnih.gov
The primary endpoints of the ORAL Start trial included changes in the van der Heijde modified Total Sharp Score (mTSS), which measures structural joint damage, and the ACR70 response rate at month 6. acrabstracts.org The results showed that this compound monotherapy was superior to methotrexate in inhibiting the progression of structural damage and in achieving higher ACR70 response rates. medwirenews.comacrabstracts.org
| ORAL Start Trial: Key Outcomes at Month 6 | ||
| Outcome | This compound (5 mg BID) | Methotrexate |
| ACR70 Response Rate | 25.5% | 12.0% |
| Mean Change in mTSS | Statistically superior to methotrexate | - |
Data sourced from the ORAL Start trial publications. medwirenews.com
In the context of psoriatic arthritis, an open-label randomized study compared the efficacy and safety of this compound with methotrexate. At 3 months, the ACR20 response was achieved by 79.3% of patients in the this compound group and 68.8% in the methotrexate group, a difference that was not statistically significant. researchgate.net However, patients in the this compound group achieved an ACR20 response significantly earlier, at month 1, compared to the methotrexate group. researchgate.net
Network Meta-Analysis of this compound Efficacy and Safety vs. Other Therapies
Network meta-analyses (NMAs) are statistical methods used to compare multiple treatments simultaneously, even in the absence of direct head-to-head trials. Several NMAs have been conducted to assess the comparative efficacy and safety of this compound against other DMARDs in various inflammatory conditions.
For rheumatoid arthritis, NMAs have consistently shown that this compound, both as monotherapy and in combination with methotrexate, has comparable efficacy to biologic DMARDs. nih.govnih.gov One NMA of 45 randomized controlled trials found that this compound monotherapy exhibited similar efficacy to other monotherapies, and this compound in combination with DMARDs was mostly comparable to other combination therapies in terms of efficacy. nih.gov Another Bayesian NMA concluded that this compound in combination with methotrexate was among the most effective treatments for active RA in patients with an inadequate response to DMARDs or biologics. nih.gov
A systematic review and meta-analysis specifically comparing this compound and adalimumab across nine studies with over 24,000 patients found that this compound showed superior effectiveness in ACR20 response, Health Assessment Questionnaire-Disability Index (HAQ-DI), and visual analog scale (VAS) for global activity. frontiersin.org
In ulcerative colitis, NMAs have also been employed to position this compound among other advanced therapies. One NMA found no statistically significant differences in efficacy between this compound and biological therapies for both TNF-naïve and TNF-exposed patients. researchgate.net Notably, in TNF-exposed patients, only this compound was significantly more efficacious than placebo for induction therapy. researchgate.net Another meta-analysis highlighted that this compound ranked highest for inducing clinical remission and mucosal healing in patients with prior anti-TNF exposure. nih.gov
Cost-Effectiveness and Health Economic Research of this compound
The introduction of new therapies like this compound necessitates an evaluation of their economic impact. Cost-effectiveness analyses and health economic research play a vital role in informing healthcare policy and reimbursement decisions.
Multiple studies have suggested that this compound can be a cost-effective treatment option for rheumatoid arthritis. A systematic review and meta-analysis of economic evaluations concluded that while this compound shows potential as a cost-effective treatment, tailored evaluations are needed for different healthcare contexts. nih.govtandfonline.com In the United States, an economic modeling study found that this compound combination therapy after methotrexate failure was associated with the lowest per member per month cost over a two-year period compared to several biologic DMARDs, including adalimumab, etanercept, certolizumab, and tocilizumab. jmcp.org A study in France determined that introducing this compound as a second-line therapy after methotrexate failure is a dominant strategy, resulting in cost savings and increased quality-adjusted life years (QALYs). clinexprheumatol.org In China, an analysis suggested that introducing this compound as a first- or second-line treatment for moderate-to-severe RA was a cost-saving option. nih.gov
Real World Evidence Rwe and Observational Studies of Tofacitinib
Disease Registries and Cohort Studies on Tofacitinib (B832) Utilization
Observational studies and data from disease registries provide crucial real-world evidence that complements findings from randomized controlled trials (RCTs) by offering insights into routine clinical practice. nih.gov A variety of registries and cohort studies have been established to monitor the utilization and outcomes of this compound across different patient populations and diseases.
For instance, the US Corrona registry for rheumatoid arthritis (RA) has been instrumental in comparing the outcomes of patients treated with this compound to those receiving tumor necrosis factor inhibitors (TNFi). nih.gov Similarly, the Australian Optimizing Patient Outcomes in Australian Rheumatology (OPAL) dataset provides real-world data on the effectiveness and persistence of this compound compared to biologic disease-modifying antirheumatic drugs (bDMARDs). nih.govresearchgate.net In Canada, the eXel programme has reported on discontinuation rates and treatment persistence among this compound initiators. nih.gov
For ulcerative colitis (UC), the ENEIDA registry in Europe and national cohort studies in countries like France have provided data on the real-world effectiveness and safety of this compound in highly refractory patient populations. webaigo.itoup.com Post-marketing surveillance studies in Japan have also contributed to the understanding of this compound's safety and effectiveness in a real-world setting for RA. oup.com These registries and cohort studies are invaluable for understanding long-term treatment patterns, adherence, and outcomes in diverse patient groups. nih.gov
Effectiveness of this compound in Heterogeneous Patient Populations in RWE Settings
Real-world evidence consistently demonstrates the effectiveness of this compound in diverse patient populations, including those with rheumatoid arthritis (RA), ulcerative colitis (UC), and psoriatic arthritis (PsA). nih.govwjgnet.comnih.gov These studies often include patients with more complex clinical histories and comorbidities than those typically enrolled in clinical trials.
In RA, real-world studies have shown that this compound is effective both as a monotherapy and in combination with methotrexate (B535133). nih.govnih.gov An analysis of the US Corrona RA registry found that this compound, with or without methotrexate, achieved similar efficacy to TNFi combination therapy in patients in their third or fourth line of treatment. nih.govnih.gov A Swiss retrospective study observed that biologic-naïve RA patients treated with this compound had higher rates of achieving low disease activity and remission compared to those with prior biologic exposure. nih.gov Specifically, 100% of biologic-naïve patients achieved low disease activity, and 83.3% achieved remission, compared to 53.3% and 44.9% of patients who had been previously exposed to biologics. nih.gov
For UC, a French cohort study of highly refractory patients, all of whom had failed anti-TNF and vedolizumab therapies, found that 34% achieved steroid-free clinical remission at week 48. webaigo.it A meta-analysis of 17 real-world studies on UC, encompassing 1162 patients, reported clinical response and remission rates of 62.1% and 34.7% at week 8, respectively. wjgnet.com
Data from the Australian OPAL dataset for PsA indicated that this compound was more frequently used in later lines of therapy compared to IL-17A inhibitors or TNF inhibitors. nih.gov Despite this, treatment persistence was comparable among the different treatment groups. nih.gov
Interactive Table: Effectiveness of this compound in Real-World Settings
| Study/Registry | Disease | Patient Population | Key Effectiveness Findings | Citation |
|---|---|---|---|---|
| US Corrona RA registry | Rheumatoid Arthritis | Patients receiving TNFi or this compound with/without MTX | This compound monotherapy or combination therapy achieved similar efficacy to TNFi in combination with MTX in the third/fourth line. | nih.gov |
| Swiss retrospective study | Rheumatoid Arthritis | Biologic-naïve vs. biologic-exposed patients | Higher rates of LDA (100% vs 53.3%) and remission (83.3% vs 44.9%) in biologic-naïve patients. | nih.gov |
| French national cohort | Ulcerative Colitis | Highly refractory patients who failed anti-TNF and vedolizumab | 34% achieved steroid-free clinical remission at week 48. | webaigo.it |
| Meta-analysis of 17 RWE studies | Ulcerative Colitis | 1162 patients | Clinical response and remission rates of 62.1% and 34.7% at week 8, respectively. | wjgnet.com |
| Australian OPAL dataset | Psoriatic Arthritis | Patients treated with this compound, IL-17Ai, or TNFi | This compound was used more in later lines of therapy, with similar treatment persistence to other biologics. | nih.gov |
Real-World Safety Outcomes and Signal Detection for this compound
Post-marketing surveillance and observational studies are critical for monitoring the long-term safety of this compound and detecting potential safety signals that may not have been apparent in clinical trials. springermedizin.denih.gov These real-world safety data are generally consistent with the established safety profile from RCTs. nih.gov
A 3-year post-marketing surveillance study of this compound for rheumatoid arthritis (RA), which included an estimated 34,223 patient-years of exposure, reported serious infections, gastrointestinal disorders, and neoplasms as some of the serious adverse events of interest. springermedizin.de The reporting rates per 100 patient-years for these events were 2.57, 0.91, and 0.45, respectively. springermedizin.de Similarly, a 27-month surveillance study for ulcerative colitis (UC) with 8,916 patient-years of exposure found reporting rates for serious infections, vascular disorders, and neoplasms to be 3.28, 1.26, and 0.55 per 100 patient-years, respectively. nih.gov
Signal detection activities are an ongoing part of pharmacovigilance. For example, a safety signal for pancreatic cancer was identified through routine monitoring of the this compound psoriasis clinical development program in 2014 and was further investigated. nih.gov While most patients had existing risk factors, a relationship with this compound could not be entirely excluded, highlighting the importance of continuous safety monitoring. nih.govresearchgate.net
Interactive Table: Real-World Safety Outcomes for this compound (Rates per 100 patient-years)
| Adverse Event of Special Interest | Rheumatoid Arthritis (3-Year PMS) | Ulcerative Colitis (27-Month PMS) | Citation |
|---|---|---|---|
| Serious Infections | 2.57 | 3.28 | springermedizin.denih.gov |
| Gastrointestinal Disorders | 0.91 | N/A | springermedizin.de |
| Neoplasms | 0.45 | 0.55 | springermedizin.denih.gov |
| Vascular Disorders | N/A | 1.26 | nih.gov |
| Cardiac Disorders | 0.43 | 0.50 | springermedizin.denih.gov |
| Hepatobiliary Disorders | 0.12 | N/A | springermedizin.de |
Bridging Clinical Trial Data and Real-World Outcomes for this compound
Patients in real-world settings often have different characteristics than those in RCTs, such as longer disease duration and more extensive prior treatment with bDMARDs. clinexprheumatol.org Despite these differences, observational studies have demonstrated the effectiveness of this compound, with treatment persistence generally comparable to that of bDMARDs. nih.gov For example, an analysis from the Australian OPAL-QUMI dataset showed that treatment effectiveness and persistence for this compound were similar to bDMARDs in patients with RA. acrabstracts.org
RWE can also provide insights into treatment patterns that are not typically studied in RCTs. For instance, real-world data suggest that this compound is more frequently used as a monotherapy compared to bDMARDs and is effective without concomitant methotrexate. clinexprheumatol.org
Furthermore, long-term safety data from post-marketing surveillance and registries complement the safety information gathered from clinical trials. springermedizin.denih.gov While RCTs establish efficacy and a foundational safety profile, RWE provides a broader understanding of safety across a more heterogeneous patient population and over longer periods. The ORAL Surveillance study, a post-marketing safety study, provided important data on the cardiovascular and malignancy risks of this compound in a specific high-risk RA population, which has influenced treatment guidelines. pfizerpro.com This highlights how real-world data can refine the understanding of a drug's risk-benefit profile and inform clinical decision-making.
Research on Tofacitinib in Specific Patient Populations
Pediatric Population Studies and Tofacitinib (B832)
Research into this compound's application in pediatric populations has primarily focused on juvenile idiopathic arthritis (JIA) and, to a lesser extent, other autoimmune conditions such as alopecia areata and ulcerative colitis. These studies aim to establish the compound's efficacy and characterize its pharmacokinetics in younger individuals.
In a pivotal Phase 3 clinical trial involving children with polyarticular course juvenile idiopathic arthritis (pcJIA), this compound demonstrated a significant reduction in JIA flare rates. The study, which included 225 children (mean age 13 years; 75% female) from 64 centers across 14 countries, reported a flare rate of 29% in the this compound group compared to 53% in the placebo group, yielding a hazard ratio of 0.46 (95% confidence interval 0.27 to 0.79). This trial indicated rapid and sustained clinical improvement in pcJIA disease activity. the-rheumatologist.org A substantial proportion of patients (65%) in this study received concomitant methotrexate (B535133). the-rheumatologist.org
Long-term extension (LTE) studies have further supported these findings, indicating that the clinical efficacy of this compound in JIA patients was maintained for at least 48 months. bmj.comrheumnow.com Specifically, JIA-ACR30 responses were observed as early as Week 2, with 77% of patients achieving this response by Week 18. rheumnow.com For patients with polyarticular course JIA, JIA-ACR70 and JIA-ACR90 response rates were 60% and 34%, respectively, at Month 1, with improvements noted over time. rheumnow.com Disease flares remained below 5% through Month 48 in these long-term observations. rheumnow.com
Pharmacokinetic studies in pediatric JIA patients aged 2 to less than 18 years have established a weight-based dosing regimen for this compound. These analyses revealed that the oral solution provided comparable average concentrations and a slightly higher maximum concentration compared to the tablet formulation. nih.gov
Beyond JIA, this compound has shown promise in other pediatric rheumatic conditions. A single-center retrospective study involving 24 children with various rheumatic diseases, including 15 with JIA, reported complete responses in 7 out of 15 JIA patients and partial responses in 5 out of 15 JIA patients. nih.gov In a case report focusing on systemic JIA (sJIA), this compound demonstrated good efficacy, effectively controlling disease activity and alleviating symptoms. frontiersin.org
For pediatric alopecia areata, a retrospective case series of 11 pre-adolescent patients showed that 82% (9 out of 11) experienced hair regrowth, with 64% (7 out of 11) achieving over 50% improvement in their Severity of Alopecia Tool (SALT) scores. medicaljournalssweden.se A literature review of 31 children aged 12 years or younger treated with this compound for alopecia areata found that 87% (27 out of 31) exhibited significant responses based on SALT score changes. medicaljournalssweden.se
In pediatric ulcerative colitis, a systematic review indicated a clinical response rate of 66.67% in one study (10 out of 15 patients) and a clinical remission rate of 38.46% (10 out of 26 patients). Across three included studies, the proportion of patients achieving steroid-free remission was 48.57%. asidejournals.com
Table 10.1.1: this compound Efficacy in Pediatric Populations
| Patient Population | Condition | Study Type | Key Efficacy Finding | Data | Citation |
| Pediatric | Polyarticular Course JIA | Phase 3 RCT | Flare Rate Reduction | 29% (this compound) vs. 53% (Placebo); HR 0.46 (95% CI 0.27-0.79) | the-rheumatologist.org |
| Pediatric | Polyarticular Course JIA | LTE Study | JIA-ACR30 Responders (Week 18) | 77% | rheumnow.com |
| Pediatric | Polyarticular Course JIA | LTE Study | JIA-ACR70/90 Response (Month 1) | 60% / 34% | rheumnow.com |
| Pediatric | Alopecia Areata | Retrospective Case Series | Hair Regrowth | 82% (9/11 patients) | medicaljournalssweden.se |
| Pediatric | Alopecia Areata | Literature Review | Significant SALT Score Response | 87% (27/31 patients) | medicaljournalssweden.se |
| Pediatric | Ulcerative Colitis | Systematic Review | Clinical Response | 66.67% (10/15 patients) | asidejournals.com |
| Pediatric | Ulcerative Colitis | Systematic Review | Clinical Remission | 38.46% (10/26 patients) | asidejournals.com |
| Pediatric | Ulcerative Colitis | Systematic Review | Steroid-Free Remission | 48.57% (across 3 studies) | asidejournals.com |
Geriatric Population Considerations in this compound Research
The efficacy of this compound in older patient populations, particularly those with rheumatoid arthritis (RA) and ulcerative colitis (UC), has been a subject of research. These studies aim to determine if the therapeutic benefits observed in younger adults extend to the geriatric demographic.
A pooled analysis of Phase 2 and Phase 3 studies, along with long-term extension (LTE) studies, evaluated the efficacy of this compound in older (≥65 years) and younger (<65 years) patients with rheumatoid arthritis. The analysis indicated that efficacy outcomes, including ACR20, ACR50, ACR70 responses, and improvement in Health Assessment Questionnaire-Disability Index (HAQ-DI), were similar across both age groups. acrabstracts.orgclinexprheumatol.orgnih.govresearchgate.net In these studies, 15.3% (475 out of 3111) of patients in Phase 3 trials and 16.1% (661 out of 4102) in LTE studies were aged 65 years or older. clinexprheumatol.orgnih.gov The exposure to this compound was proportionally lower in older patients compared to younger patients, with 259.2 patient-years versus 1554.9 patient-years in Phase 3 studies, and 962.1 patient-years versus 5071.7 patient-years in LTE studies. clinexprheumatol.orgnih.gov
A retrospective analysis specifically focusing on 76 elderly RA patients (over 60 years of age) suggested that disease duration might not influence the response to this compound. This study also noted that concomitant methotrexate use could contribute to better disease activity control in this population. nih.gov
In patients with ulcerative colitis, this compound demonstrated greater efficacy than placebo for induction and maintenance therapy across all age groups, including older individuals. Efficacy endpoints such as endoscopic improvement, clinical remission, and clinical response were achieved by a higher proportion of this compound-treated patients. nih.gov
Table 10.2.1: this compound Efficacy in Geriatric Rheumatoid Arthritis Patients
| Age Group | Efficacy Outcome (Month 3) | Probability Ratio (this compound vs. Placebo) | Citation |
| ≥65 years | ACR20 Response | Similar to younger patients (overlapping CIs) | clinexprheumatol.orgnih.gov |
| <65 years | ACR20 Response | Similar to older patients (overlapping CIs) | clinexprheumatol.orgnih.gov |
| ≥65 years | ACR50 Response | Similar to younger patients (overlapping CIs) | clinexprheumatol.orgnih.gov |
| <65 years | ACR50 Response | Similar to older patients (overlapping CIs) | clinexprheumatol.orgnih.gov |
| Both | HAQ-DI Improvement ≥0.22 | Favored this compound, similar across age groups | clinexprheumatol.orgnih.gov |
Pregnancy and Lactation Research Considerations for this compound
Research on this compound in pregnancy and lactation is limited, with current guidelines generally advising caution due to potential risks identified in preclinical studies.
Formal, well-controlled studies of this compound in pregnant women are not available. nih.gov Animal studies have indicated that this compound can be feticidal and teratogenic at exposures significantly higher than those used in humans. Specifically, teratogenic effects, including external and soft-tissue malformations (e.g., anasarca, membranous ventricular septal defects) and skeletal malformations, were observed in rats at exposures 146 times and 13 times the human dose, and in rabbits at 73 times and 6.3 times the human dose. These animal studies also noted an increase in post-implantation loss and a decrease in the number of viable fetuses and mean fetal body weight. mothertobaby.orgnih.govdigitellinc.com
Despite these preclinical findings, human data are scarce. Reports of women exposed to this compound during early pregnancy have not suggested an increased chance of miscarriage or birth defects above the background risk. mothertobaby.org A pooled analysis of pregnancy outcomes from this compound safety databases for rheumatoid arthritis and psoriasis reported 47 cases of maternal exposure, primarily during the first trimester. These resulted in 25 healthy newborns, 7 spontaneous abortions, 8 medical terminations, and one congenital malformation (pulmonary valve stenosis). nih.gov In the ulcerative colitis clinical program, out of 16 maternal exposures (all in the first trimester), 10 (62.5%) resulted in healthy newborns, 2 (12.5%) in medical terminations, and 2 (12.5%) in spontaneous abortions. No fetal deaths or congenital malformations were reported in this specific dataset. digitellinc.com A case report of a woman with ulcerative colitis who continued this compound throughout pregnancy resulted in a healthy offspring with normal growth, development, immune parameters, and an adequate serologic response to vaccination at 15 months of age. oup.com
Regarding paternal exposure, 44 pregnancies fathered by men in rheumatoid arthritis and psoriasis clinical trials resulted in 23 healthy newborns, 5 spontaneous abortions, and 16 cases pending or lost to follow-up. nih.gov Similarly, in the ulcerative colitis clinical program, 24 paternal exposures led to 18 (75.0%) healthy newborns and 2 (8.3%) spontaneous abortions, with no reported fetal deaths or congenital malformations. digitellinc.com
For lactation, this compound has not been extensively studied. nih.gov However, a case study reported the detection of this compound in the breast milk of a lactating woman with ulcerative colitis. The milk-to-plasma concentration ratio of this compound increased over time, with the milk concentration being 54% higher than the plasma concentration 8 hours after oral intake. researchgate.net Despite this, a case report indicated that an infant exposed to this compound both in utero and during breastfeeding showed no clinically significant adverse developmental or immunologic effects. researchgate.netresearchgate.net
Table 10.3.1: Pregnancy Outcomes with this compound Exposure (Pooled Data)
| Exposure Type | Total Pregnancies | Healthy Newborns | Spontaneous Abortions | Medical Terminations | Congenital Malformations | Fetal Death | Pending/Lost to Follow-up | Citation |
| Maternal | 47 | 25 | 7 | 8 | 1 (Pulmonary Valve Stenosis) | 0 | 6 | nih.gov |
| Paternal | 44 | 23 | 5 | N/A | N/A | N/A | 16 | nih.gov |
Research on this compound in Patients with Comorbidities
The impact of comorbidities on this compound's pharmacokinetics and clinical outcomes has been a significant area of research, particularly concerning hepatic impairment, renal impairment, and cardiovascular disease.
For patients with renal impairment , pharmacokinetic studies have shown that this compound exposure increases with the severity of renal dysfunction. Patients with mild (creatinine clearance 50-80 mL/min), moderate (creatinine clearance 30-49 mL/min), and severe (creatinine clearance <30 mL/min) renal impairment exhibited 37%, 43%, and 123% higher area under the curve (AUC) values, respectively, compared to healthy individuals. europa.eubiomolther.orgresearchgate.net The plasma concentration of this compound was significantly elevated in patients with severe renal impairment, with AUC values more than twofold higher. biomolther.orgresearchgate.net A PBPK model predicts that a 75% dose reduction might be necessary for populations with severe renal impairment to achieve similar exposures to adults with normal renal function. mdpi.com In patients with end-stage renal disease (ESRD), the contribution of dialysis to the total clearance of this compound was relatively small. europa.eutermedia.pl
Regarding cardiovascular disease , the ORAL Surveillance study, a Phase 3B/4 trial in RA patients aged 50 years or older with at least one cardiovascular risk factor, reported an increased rate of major adverse cardiovascular events (MACE) with this compound compared to tumor necrosis factor (TNF) inhibitors (Hazard Ratio [HR] 1.33, 95% CI 0.91–1.94). the-rheumatologist.orghcplive.comresearchgate.netoup.com Specifically, non-fatal myocardial infarction was found to be increased (HR 2.20, 95% CI 1.02 to 4.75). www.gov.uk Myocardial infarction was the most frequently reported MACE in this study. the-rheumatologist.org In contrast, some real-world studies, such as the STAR-RA study, have suggested that this compound carries a similar risk of cardiovascular events compared to TNF inhibitors in the general RA population (HR = 1.01; 95% CI: 0.83, 1.23). hcplive.comresearchgate.netoup.comexplorationpub.com Patients with inflammatory immune-mediated diseases (IMIDs) like RA inherently face a higher risk of cardiovascular morbidity and mortality due to systemic inflammation. oup.com
In terms of malignancies , the ORAL Surveillance study indicated that this compound-treated patients had significantly higher rates of adjudicated malignancies compared to those receiving TNF inhibitors (11.3 vs. 7.7 per 1,000 person-years of drug exposure; HR 1.48, 95% CI 1.04–2.09). the-rheumatologist.org Lung cancer was the most commonly reported malignancy in this context. the-rheumatologist.org However, other real-world data, including the STAR-RA trial, found no significant differences in malignancy risk between this compound and TNF inhibitors in over 100,000 RA patients. explorationpub.com Some meta-analyses have also reported no increased risk of cancer for this compound when compared with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) or TNF inhibitors. raeddergisi.org In ulcerative colitis patients, age was identified as a statistically significant predictor for the occurrence of malignancies, including non-melanoma skin cancer (NMSC). nih.gov
A retrospective analysis of 71 RA patients provided insights into general comorbidities, noting that older age, male gender, and pre-existing hyperlipidemia were associated with a higher likelihood of developing serious adverse events. raeddergisi.org Additionally, a comparison between dermatology and rheumatology patients prescribed this compound revealed that dermatology patients were generally younger and exhibited a significantly lower prevalence of comorbidities such as hypertension and obesity, as well as reduced use of additional immunosuppressive agents. Malignancy events occurred at similar rates in both cohorts, with NMSC being the most prevalent type. nih.gov
Table 10.4.1: Pharmacokinetic Changes in Renal Impairment
| Renal Impairment Severity | Creatinine (B1669602) Clearance (mL/min) | This compound AUC Increase vs. Healthy (%) | Citation |
| Mild | 50-80 | 37% | europa.eu |
| Moderate | 30-49 | 43% | europa.eu |
| Severe | <30 | 123% | europa.eu |
Table 10.4.2: Cardiovascular and Malignancy Findings in RA Patients (ORAL Surveillance Study)
| Outcome | This compound Incidence Rate (per 1,000 person-years) | TNF Inhibitor Incidence Rate (per 1,000 person-years) | Hazard Ratio (95% CI) | Citation |
| MACE | 9.8 | 7.3 | 1.33 (0.91–1.94) | the-rheumatologist.org |
| Malignancies (excluding NMSC) | 11.3 | 7.7 | 1.48 (1.04–2.09) | the-rheumatologist.org |
Mechanisms of Response, Non Response, and Resistance to Tofacitinib
Research on Primary Non-Response to Tofacitinib (B832)
Primary non-response to this compound refers to the lack of a clinically meaningful improvement from the outset of therapy. Research indicates that this can be influenced by the specific disease and prior treatments. For instance, in ulcerative colitis, up to 30% of patients may not respond to biologics, and this can impact subsequent treatment with this compound. researchgate.net However, studies have also shown that this compound can be effective even in patients who have previously failed tumor necrosis factor (TNF) inhibitors. oup.com
In rheumatoid arthritis, the reasons for primary non-response are multifaceted. A study involving 152 patients found that a higher proportion of patients who received this compound as a first-line treatment after conventional disease-modifying antirheumatic drugs (DMARDs) achieved remission compared to those who received it as a second-line treatment after biologic DMARDs (45% vs. 23%). mdedge.com This suggests that the underlying disease biology and treatment history can significantly influence the initial response to this compound. Furthermore, a lack of early improvement in disease activity, as measured by the Clinical Disease Activity Index (CDAI), has been shown to predict a low probability of achieving low disease activity at later time points. medrxiv.org
The mechanisms of primary non-response are thought to involve both pharmacokinetic and pharmacodynamic factors. nih.gov Pharmacokinetic non-response may be due to rapid drug clearance, leading to insufficient drug levels to inhibit the JAK-STAT pathway effectively. Pharmacodynamic non-response, on the other hand, suggests that the underlying inflammation is not primarily driven by pathways that are sensitive to this compound's mechanism of action. nih.gov
| Study Population | Key Finding | Implication for Primary Non-Response |
|---|---|---|
| Ulcerative Colitis (UC) patients with prior TNF inhibitor failure | This compound showed greater efficacy compared with placebo for both induction and maintenance of remission. oup.com | Prior failure of TNF inhibitors does not preclude a response to this compound. |
| Rheumatoid Arthritis (RA) patients | Higher remission rates were observed in patients receiving this compound as a first-line biologic compared to second-line. mdedge.com | Treatment history can influence the likelihood of primary response. |
| RA patients with inadequate response to methotrexate (B535133) | Lack of early improvement in CDAI score (≥6) at month 3 was associated with a low probability of achieving low disease activity at month 6. medrxiv.org | Early clinical response can be an indicator of long-term efficacy. |
Investigating Secondary Loss of Response to this compound
Secondary loss of response, or acquired resistance, occurs when a patient initially responds to this compound but then experiences a return of disease activity despite continued treatment. This phenomenon is observed with many targeted therapies in autoimmune diseases.
Research from the OCTAVE clinical trials in ulcerative colitis provides insights into recapturing response after treatment interruption. In patients who had a clinical response to this compound induction therapy and were then randomized to placebo, re-treatment with this compound led to a recapture of clinical response in a significant proportion of patients. physiciansweekly.com At Month 2 of re-treatment, clinical response, remission, and endoscopic improvement rates were 74.0%, 39.0%, and 55.0%, respectively. physiciansweekly.com This suggests that for some patients, the loss of response may not be due to permanent resistance mechanisms.
The mechanisms underlying secondary loss of response can be complex and may involve changes in the inflammatory pathways driving the disease. Over time, the disease may evolve to rely on signaling pathways that are less dependent on the JAKs that this compound primarily inhibits. Additionally, as a small molecule, this compound is not expected to elicit the formation of neutralizing anti-drug antibodies, which is a common cause of secondary loss of response to biologic therapies. physiciansweekly.com
| Study Population | Intervention | Key Finding |
|---|---|---|
| Ulcerative Colitis patients with loss of response after treatment interruption | Re-treatment with this compound | At Month 2, 74.0% achieved clinical response, and 39.0% achieved remission. physiciansweekly.com |
| Ulcerative Colitis patients with loss of response after treatment interruption | Re-treatment with this compound | At Month 36, clinical response and remission rates were 48.5% and 37.4%, respectively. physiciansweekly.com |
Predictive Factors and Biomarkers for this compound Response
Identifying predictive biomarkers for this compound response is a key area of research aimed at personalizing therapy and avoiding ineffective treatment. Various genetic, serological, and cellular markers are being investigated.
Genetic Markers: A study on rheumatoid arthritis patients identified several single nucleotide variants (SNVs) associated with this compound response. The strongest association with a satisfactory EULAR DAS28 ESR/CRP response was found with the rs12149039_C variant of the CDH13 gene. Other genetic variants in genes such as SLC12A8, GRID1, and ADA2 were associated with non-response.
Serum Biomarkers: Changes in serum cytokine levels have shown promise in predicting this compound efficacy in rheumatoid arthritis. One study found that serum levels of IL-35 significantly increased, while levels of TNF-α, IL-17, IL-6, and IFN-γ significantly decreased as early as week 4 in patients responding to treatment. nih.gov Baseline serum IL-35 levels were negatively correlated with disease activity markers. nih.gov Furthermore, early changes in laboratory parameters such as C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), and neutrophil counts at one month have been shown to be predictive of later clinical response in rheumatoid arthritis.
Cellular and Transcriptomic Markers: In inflammatory bowel disease, multi-omics approaches have identified several potential biomarkers. These include CpG methylation signatures in genes like LRPAP1 and FGFR2, and transcriptomic regulators such as REG3A and CLDN3. 2minutemedicine.comnih.gov The expression of the cationic transporter MATE1, encoded by the SLC47A1 gene, has also been linked to this compound sensitivity, with lower expression observed in non-responders. 2minutemedicine.comnih.gov
| Biomarker Category | Specific Marker | Associated Disease | Association with this compound Response |
|---|---|---|---|
| Genetic | rs12149039_C in CDH13 gene | Rheumatoid Arthritis | Associated with satisfactory EULAR DAS28 ESR/CRP response. |
| Genetic | rs13315685_C in SLC12A8 gene | Rheumatoid Arthritis | Associated with non-response. |
| Serum Cytokine | Increased IL-35 | Rheumatoid Arthritis | Predictive of good therapeutic efficacy. nih.gov |
| Serum Cytokine | Decreased TNF-α, IL-17, IL-6, IFN-γ | Rheumatoid Arthritis | Associated with response to treatment. nih.gov |
| Transcriptomic | Lower MATE1 (SLC47A1) expression | Ulcerative Colitis | Associated with reduced this compound sensitivity. 2minutemedicine.comnih.gov |
Biomarker Research and Personalized Medicine Approaches with Tofacitinib
Discovery and Validation of Pharmacodynamic Biomarkers for Tofacitinib (B832)
The discovery and validation of pharmacodynamic biomarkers for this compound have primarily focused on its impact on the JAK-STAT signaling pathway and associated gene expression profiles. This compound is known to suppress multiple JAK-STAT pathways in a cytokine and cell population-specific manner in rheumatoid arthritis (RA) patients in vivo nih.govnih.gov.
JAK-STAT Pathway Modulation: this compound modulates synovial immune and inflammatory responses, with the modulation of certain JAK-STAT pathways correlating with clinical response acrabstracts.org. Specifically, changes in synovial phosphorylation of STAT1 and STAT3 have been shown to predict 4-month clinical responses in RA, with correlations of 0.755 and 0.874, respectively acrabstracts.org. This compound treatment significantly decreases cytokine-induced phosphorylation of various JAK-STAT pathways, with the magnitude of inhibition varying depending on the cytokine and cell type nih.govnih.gov. Strongest inhibition has been observed with STAT phosphorylations induced by common-γ-chain cytokine receptor signaling in T cells, while the lowest inhibition was for IL-10-induced STAT3 phosphorylation in monocytes nih.govnih.gov. Constitutive STAT1, STAT3, STAT4, and STAT5 phosphorylation in monocytes and/or T cells are also downregulated by this compound nih.govnih.gov.
Gene Expression Changes: this compound has been observed to block interferon (IFN)-regulated biomarker genes in skin fibroblasts and keratinocytes cloudfront.netjci.org. In systemic sclerosis, this compound inhibited IFN-regulated gene expression in SFRP2/DPP4 fibroblasts and MYOC and CCL19, representing adventitial fibroblasts, as well as in the basal and keratinized layers of the epidermis cloudfront.net. Gene expression in macrophages and dendritic cells also indicated inhibition of STAT3 by this compound cloudfront.net. In RA, this compound significantly reduced synovial gene expression of matrix metalloproteases MMP1 and MMP3, and chemokines CCL2, CXCL10, and CXCL13 acrabstracts.org. Downregulation of TNFα gene expression in peripheral blood mononuclear cells (PBMCs) cultured with this compound prior to therapy has been associated with remission attainment in RA patients mdpi.com. Other genes whose expression was upregulated in non-remitting RA patients included MMP-9, IL-1β, and cathepsin K mdpi.com. In polyarticular-course juvenile idiopathic arthritis (JIA), this compound treatment leads to widespread changes in whole blood transcriptional profiles, including the downregulation of genes associated with type I and type II interferon pathways bmj.com.
Blood-Based Biomarkers: Studies in JIA have explored the usefulness of candidate blood-based biomarkers (CBBs). While many previously proposed CBBs did not predict response to this compound, exploratory analysis suggested that S100A12 and MCP-1 may be predictive of or associated with JIA-ACR90 level improvement acrabstracts.org. A decrease in resistin levels from baseline to week 18 was significantly associated with improvement in JADAS-27 and JIA-ACR90 response in JIA patients nih.gov. Additionally, C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR) levels decreased significantly in patients receiving this compound, reflecting its anti-inflammatory effects oup.com.
Table 1: Key Pharmacodynamic Biomarkers for this compound
| Biomarker Category | Specific Biomarker | Associated Finding | Reference |
| JAK-STAT Pathway | Phosphorylated STAT1 | Predicts clinical response in RA | acrabstracts.orgbmj.com |
| Phosphorylated STAT3 | Predicts clinical response in RA | acrabstracts.orgbmj.com | |
| Gene Expression | IFN-regulated genes | Inhibited by this compound in skin fibroblasts/keratinocytes | cloudfront.netjci.org |
| MMP1, MMP3, CCL2, CXCL10, CXCL13 | Reduced synovial gene expression in RA | acrabstracts.org | |
| TNFα | Downregulated in PBMCs of RA patients achieving remission | mdpi.com | |
| SAA4, TIMD4 | Changes correlated with this compound response in RA | nih.gov | |
| Blood-Based | S100A12, MCP-1 | May predict JIA-ACR90 response in JIA | acrabstracts.org |
| Resistin | Decrease associated with JADAS-27 improvement in JIA | nih.gov | |
| CRP, ESR | Decreased with this compound treatment in RA | oup.com |
Genetic Polymorphism Research Influencing this compound Response and Toxicity
Genetic polymorphisms can influence individual responses to this compound by affecting drug metabolism or the underlying disease pathways.
Metabolism-Related Polymorphisms: this compound is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19 nih.govworldscientific.com. Research has shown that genetic polymorphisms in CYP3A4 and CYP2C19 can significantly affect the metabolism of this compound, influencing the levels of its main metabolite, M9 nih.govresearchgate.net. For instance, 11 variants of CYP3A4 showed significant changes in M9 levels compared to CYP3A4.1, while for CYP2C19, 11 variants increased M9 levels and 10 variants decreased them compared to CYP2C19.1 nih.gov. These findings highlight the importance of understanding individual genetic profiles for precise use of this compound nih.gov.
Pathway-Related Polymorphisms: Polymorphisms in the JAK1 gene, a key component of the JAK/STAT pathway, have been investigated for their influence on treatment outcomes with JAK inhibitors, including this compound bmj.com. An observational study found that for the rs2230587 polymorphism, patients with the AG genotype had a 12-fold higher risk of high disease activity at 6 months compared to those with the GG genotype bmj.com. For rs2230588, the CC genotype carried a 9-fold higher risk of high disease activity versus CT, and a 6-fold higher risk versus TT bmj.com. HLA-B27 positivity has also been associated with a lower likelihood of improvement with this compound treatment in children with JIA acrabstracts.orgnih.gov.
Table 2: Genetic Polymorphisms Influencing this compound Response
| Gene | Polymorphism (SNP) | Effect on this compound | Associated Outcome | Reference |
| JAK1 | rs2230587 | AG genotype associated with higher risk of high disease activity | High disease activity at 6 months in RA | bmj.com |
| rs2230588 | CC genotype associated with higher risk of high disease activity | High disease activity at 6 months in RA | bmj.com | |
| CYP3A4 | Multiple variants | Significant changes in M9 metabolite levels | This compound metabolism | nih.govresearchgate.net |
| CYP2C19 | Multiple variants | Significant changes in M9 metabolite levels | This compound metabolism | nih.govresearchgate.net |
| HLA-B27 | Positivity | Associated with lower response | JIA-ACR90 response in JIA | acrabstracts.orgnih.gov |
Stratification of Patients for this compound Therapy Based on Biomarkers
Patient stratification for this compound therapy involves identifying predictive biomarkers to guide treatment decisions and personalize medicine approaches.
Clinical and Inflammatory Markers: In rheumatoid arthritis, joint erosion and anti-cyclic citrullinated peptide antibody (anti-CCP) positivity have been identified as strong predictive biomarkers for lower achievement of clinical remission, low disease activity (LDA), and satisfactory EULAR response in patients receiving this compound researchgate.net. In JIA, baseline IL18, and a decrease in S100A12 and MCP-1, were identified as excellent predictors of JIA-ACR90 response acrabstracts.org. A decrease in resistin levels from baseline to week 18 was also associated with improvement in JADAS-27 in JIA nih.gov. For ulcerative colitis (UC), baseline clinical activities and inflammatory biomarkers, as well as their early variation after treatment initiation, have emerged as key predictors of efficacy from post-hoc analyses of randomized controlled trials with this compound mdpi.com.
Molecular and Immunological Markers: Baseline immunological markers have been found to associate with the treatment response to this compound in RA patients nih.govnih.gov. A study investigating cardiovascular and cardiometabolic serum proteome profiling identified that differences in baseline levels of LOX1 and CNDP1 were noted between non-responder and responder RA patients, and changes in SAA4 and TIMD4 levels correlated with this compound response nih.gov. In UC, an unbiased network analysis identified a cluster of 65 genes significantly correlating with this compound response, with a hub gene showing 100% predictive accuracy ecco-ibd.eu.
Ongoing Stratification Trials: The TOFA-PREDICT study is an ongoing phase III multicenter trial aiming to determine key immunological factors predicting this compound efficacy and drug-free remission in psoriatic arthritis (PsA) researchgate.netnih.gov. This study plans to integrate clinical, molecular, and imaging parameters and use a systems medicine approach to assess multiomics biomarkers and develop a prediction model for treatment response, with subsequent validation in an independent cohort researchgate.netnih.gov.
Future Directions in Precision Medicine for this compound
The field of precision medicine for this compound is rapidly evolving, with several promising avenues for future research and clinical implementation.
Multi-Omics Approaches: Integrating various "omics" technologies, such as transcriptomics, proteomics, metabolomics, and metagenomics, holds significant potential for identifying novel predictive biomarkers for this compound response oup.commedscape.comnih.gov. These multi-omics analyses can uncover differences in messenger RNAs, proteins, metabolites, and gut microbiota between responders and non-responders, suggesting potential for predictive biomarkers in inflammatory bowel diseases (IBD) oup.commedscape.comnih.gov. Such approaches aim to provide a more comprehensive understanding of the molecular fingerprint of patients, enabling tailored therapeutic interventions ecco-ibd.euoup.commedscape.com.
Artificial Intelligence and Machine Learning: Artificial intelligence (AI) and machine learning (ML) algorithms are increasingly being explored to translate complex biological data into actionable information for precision medicine frontiersin.org. These technologies can analyze vast datasets of clinical, molecular, and imaging parameters to develop predictive models for treatment outcomes and personalize therapeutic interventions researchgate.netfrontiersin.org. For instance, AI algorithms have been used to predict 12-week clinical endpoints for psoriasis following this compound treatment, revealing robust predictive protein signatures frontiersin.org.
Validation and Implementation: A crucial future direction involves the validation of identified biomarkers in larger, independent cohorts to confirm their clinical relevance and robustness acrabstracts.orgmdpi.comecco-ibd.eunih.gov. The development of standardized protocols for biomarker utilization and comparison worldwide is also necessary nih.gov. Ultimately, the goal is to integrate these predictive biomarkers into routine clinical practice to guide patient selection, optimize treatment plans, and improve the likelihood of successful outcomes while minimizing non-response mdpi.comipinnovative.commdpi.com. Further research should also focus on exploring combination therapies to enhance this compound's therapeutic potential ipinnovative.com.
Table 3: Future Directions in Precision Medicine for this compound
| Area of Focus | Key Initiatives/Technologies | Expected Impact | Reference |
| Multi-Omics | Transcriptomics, Proteomics, Metabolomics, Metagenomics | Comprehensive biomarker identification for tailored therapy | oup.commedscape.comnih.gov |
| AI/Machine Learning | Predictive modeling, data integration and analysis | Enhanced prediction of treatment outcomes, personalized interventions | frontiersin.org |
| Clinical Validation | Larger, independent cohort studies | Confirmation of biomarker robustness and clinical utility | acrabstracts.orgmdpi.comecco-ibd.eunih.gov |
| Combination Therapies | Exploring synergistic treatment regimens | Increased therapeutic efficacy and improved patient outcomes | ipinnovative.com |
Drug Drug Interaction Research Involving Tofacitinib
Pharmacokinetic Interaction Studies of Tofacitinib (B832) with Co-medications
Research has extensively investigated how various co-administered drugs affect the pharmacokinetics of this compound. These studies are crucial for understanding and predicting potential drug-drug interactions.
Inhibitors of CYP3A4 and CYP2C19
The exposure to this compound is increased when it is co-administered with medications that inhibit CYP3A4 or both CYP3A4 and CYP2C19. mims.com
Strong CYP3A4 Inhibitors: Co-administration with ketoconazole, a potent CYP3A4 inhibitor, resulted in a 103% increase in the area under the curve (AUC) and a 16% increase in the maximum concentration (Cmax) of this compound. mims.commims.com
Moderate CYP3A4 and Strong CYP2C19 Inhibitors: When administered with fluconazole, which moderately inhibits CYP3A4 and strongly inhibits CYP2C19, the AUC of this compound increased by 79%, and the Cmax increased by 27%. mdpi.commims.commims.com
Mild and Moderate CYP3A4 Inhibitors: Co-administration with milder CYP3A4 inhibitors also affects this compound exposure. Tacrolimus (B1663567), a mild inhibitor, increased this compound's AUC by 21% while decreasing the Cmax by 9%. mims.commims.com Cyclosporine, a moderate inhibitor, led to a 73% increase in AUC and a 17% decrease in Cmax. mims.commims.comkiberis.ru
Inducers of CYP3A4
Conversely, drugs that induce CYP3A4 activity can significantly decrease this compound exposure.
Strong CYP3A4 Inducers: Co-administration with rifampin, a potent CYP3A4 inducer, dramatically reduced this compound's AUC by 84% and Cmax by 74%. mims.commims.com
Interactions with Other Medications
Methotrexate (B535133): Concomitant administration of methotrexate (15-25 mg once weekly) did not have a significant effect on the pharmacokinetics of this compound. mims.commims.com
Oral Contraceptives: A study in healthy female volunteers showed that this compound did not have a clinically relevant effect on the pharmacokinetics of oral contraceptives containing ethinylestradiol and levonorgestrel (B1675169). nih.govnih.gov When co-administered with this compound, the AUC for ethinylestradiol increased by 6.6% and for levonorgestrel by 0.9%. nih.gov The Cmax decreased by 10.4% for ethinylestradiol and increased by 12.2% for levonorgestrel. nih.govnih.gov
Statins: Preclinical studies in rats have shown that simvastatin (B1681759) and lovastatin (B1675250) can inhibit the metabolism of this compound, leading to increased systemic exposure. nih.gov
Below is an interactive data table summarizing the pharmacokinetic interactions of this compound with various co-medications.
Pharmacodynamic Interaction Research of this compound
Pharmacodynamic interactions involve the effects of one drug on the action of another at the site of activity. For this compound, this primarily concerns its immunosuppressive effects.
Potent Immunosuppressants: The combination of this compound with potent immunosuppressants such as azathioprine, cyclosporine, and tacrolimus is not recommended. nih.govbyethost8.com This is due to the risk of additive immunosuppression, which has not been adequately studied in clinical trials for rheumatoid arthritis. byethost8.com
Biologic DMARDs: Similarly, co-administration with biologic disease-modifying antirheumatic drugs (DMARDs) like infliximab, etanercept, adalimumab, rituximab, and abatacept is not recommended because of the potential for increased immunosuppressive effects. nih.govbyethost8.com
Statins: In a randomized study involving patients with rheumatoid arthritis, the co-administration of atorvastatin (B1662188) with this compound was found to effectively reduce the elevations in total cholesterol, LDL-cholesterol, and triglycerides that can be associated with this compound treatment. nih.govmdedge.commedscape.com There was also a trend toward improved clinical responses in patients receiving both medications. medscape.com
Hormonal Contraceptives: While pharmacokinetic studies show no significant impact, there is a potential for an increased risk of venous thromboembolism (VTE) when Janus kinase (JAK) inhibitors like this compound are co-administered with combined hormonal contraceptives or hormone replacement therapy. drugs.com Close clinical monitoring is advised in patients with an increased risk for VTE. drugs.com
Clinical Implications of this compound Drug Interactions
The clinical implications of these interactions are significant and guide prescribing practices to ensure patient safety and therapeutic efficacy.
Dose Adjustments: The significant increase in this compound exposure when combined with strong CYP3A4 inhibitors or a combination of moderate CYP3A4 and strong CYP2C19 inhibitors necessitates dose adjustments. pfizermedical.comdrugs.com Conversely, the substantial decrease in exposure with potent CYP3A4 inducers may lead to a loss of or reduced clinical response, and this combination is generally not recommended. europa.eu
Contraindicated Combinations: The use of this compound with biologic DMARDs or potent immunosuppressants is not recommended due to the potential for additive immunosuppression and an increased risk of serious infections. byethost8.comhres.ca
Monitoring: When this compound is used with other medications, careful monitoring is often required. For instance, lipid levels should be monitored in patients taking this compound, and the use of statins may be necessary to manage hyperlipidemia. nih.gov
Vaccinations: The administration of live vaccines is not recommended shortly before or during treatment with this compound due to its immunosuppressive effects. nih.gov
The following table summarizes the clinical implications of key drug interactions with this compound.
Emerging Research Areas and Future Perspectives for Tofacitinib
Novel Formulations and Delivery Systems Research for Tofacitinib (B832)
Research into new formulations of this compound aims to improve its delivery, enhance efficacy, and potentially reduce systemic exposure-related side effects. These investigations span oral, topical, and other localized delivery systems.
One area of focus has been the development of extended-release (XR) oral tablets . An XR formulation of this compound has been developed using an extrudable core system (ECS) osmotic delivery technology. google.com This technology consists of a single-layer osmotically active core surrounded by a semipermeable membrane with a drug delivery port, which allows for a once-daily administration schedule compared to the immediate-release formulation. google.com The goal of this formulation is to achieve equivalence in total systemic exposure (as measured by the area under the plasma concentration-time curve) relative to the immediate-release version. google.com Another approach to extended-release tablets involves a non-osmotic composition using a mixture of polyethylene (B3416737) oxide with other pharmaceutically acceptable excipients to achieve a similar in vitro release profile to the commercially available XR tablet. google.com
Topical formulations are being investigated to deliver this compound directly to the site of inflammation, which could be particularly beneficial for skin conditions. Researchers have successfully prepared this compound-loaded nanoemulsions and nanoemulgels . One study detailed the development of a nanoemulgel for topical administration using oleic acid, tween 80, and propylene (B89431) glycol to form a nanoemulsion, which was then incorporated into a carbopol-934 hydrogel. nih.gov The optimized nanoemulsion had a particle size of 106.3 ± 2.8 nm and a loading efficiency of 19.3 ± 1.8%. nih.gov In vitro release studies of the nanoemulgel showed a cumulative release of 89.64 ± 0.97% of this compound over 24 hours, suggesting its potential as a viable topical delivery system. nih.gov Another study also developed a this compound-nanoemulsion using an ultrasonication method, achieving a particle size of 127.4 nm and an in vitro release of 88.1 ± 2.5% over 24 hours. journaljpri.com
Other novel delivery systems under investigation include liposomes and niosomes . One study reported on the evaluation of this compound citrate-loaded liposomes with a size of 60 nm. sciensage.info Vesicular systems like niosomes are also being explored as a means to enhance the bioavailability of encapsulated drugs and provide controlled, prolonged therapeutic activity. researchgate.net Dissolving microneedles containing this compound have also been prepared and evaluated as an effective method for managing rheumatoid arthritis. sciensage.info
| Formulation Type | Key Components/Technology | Notable Research Finding | Potential Application |
|---|---|---|---|
| Extended-Release Tablet | Osmotic drug delivery system; Polyethylene oxide matrix | Achieves once-daily dosing profile. google.com | Systemic inflammatory diseases |
| Nanoemulgel | Oleic acid, Tween 80, Propylene glycol, Carbopol-934 | Sustained in vitro release of 89.64% over 24 hours. nih.gov | Topical treatment for skin conditions |
| Nanoemulsion | Oleic acid, Tween 80, Propylene glycol | Optimized particle size of 127.4 nm. journaljpri.com | Topical treatment for skin conditions |
| Liposomes | Phospholipid bilayer vesicles | Formulated with a particle size of 60 nm. sciensage.info | Targeted drug delivery |
| Microneedles | Dissolving polymer matrix | Evaluated for effective management of rheumatoid arthritis. sciensage.info | Localized treatment for arthritis |
Repurposing Research for this compound in New Therapeutic Areas
Drug repurposing, the investigation of existing drugs for new therapeutic indications, is a significant area of research for this compound. Its mechanism of action as a JAK inhibitor suggests potential efficacy in a variety of immune-mediated diseases beyond its currently approved uses.
One of the most promising areas of repurposing research is in oncology , specifically for multiple myeloma (MM) . The bone marrow microenvironment in MM promotes the proliferation of malignant plasma cells, a process in which JAK/STAT signaling is a key component. nih.govnih.gov Research has shown that this compound can reverse the tumor-stimulating effects of bone marrow mesenchymal stromal cells. nih.govnih.gov In in-vivo models using orthotopic disseminated xenografts of myeloma, this compound demonstrated efficacy in controlling the disease. nih.govnih.gov Furthermore, studies have shown that this compound strongly synergizes with the B-cell lymphoma-2 (Bcl-2) inhibitor venetoclax (B612062) in the presence of bone marrow stromal cells. nih.govnih.gov Interestingly, ruxolitinib, another JAK inhibitor that targets JAK1 and JAK2, did not show the same anti-myeloma effects, suggesting a unique role for the pan-JAK inhibition profile of this compound. nih.govnih.gov
This compound is also being investigated for a range of dermatological conditions . Clinical trials are in progress to study its potential in managing inflammatory skin disorders like atopic dermatitis, psoriasis, alopecia areata, and vitiligo. sciensage.inforesearchgate.net Additionally, an open-label trial is being conducted to analyze the treatment potential of this compound in patients with cutaneous sarcoidosis and granuloma annulare . stopsarcoidosis.org
Emerging preclinical research also suggests a potential role for this compound in neurodegenerative diseases . A recent study has explored its use in Amyotrophic Lateral Sclerosis (ALS) . youtube.com The research indicates that this compound may suppress the pro-inflammatory activity of natural killer (NK) cells, which are thought to contribute to ALS progression by inducing inflammation and destroying motor neurons. youtube.com The findings suggest that this compound could potentially be beneficial in ALS by preventing the immune system from adopting a destructive pattern. youtube.com
Combination Therapy Strategies Research with this compound
To enhance therapeutic outcomes, research is actively exploring the use of this compound in combination with other drugs, including conventional synthetic and biologic disease-modifying antirheumatic drugs (DMARDs).
In rheumatoid arthritis (RA) , studies have evaluated this compound in combination with non-biologic DMARDs. A randomized, placebo-controlled trial demonstrated that patients with an inadequate response to stable non-biologic DMARD therapy showed significant improvement in disease activity when this compound was added. 2minutemedicine.com Real-world data also suggests that in later lines of therapy for RA, patients are likely to achieve similar efficacy with this compound monotherapy as with this compound in combination with methotrexate (B535133). nih.gov A retrospective study of RA patients with an inadequate response to biologic DMARDs (bDMARDs) found that adding this compound to their existing bDMARD treatment led to a significant decrease in disease activity scores. nih.gov After 24 weeks, the mean Disease Activity Score 28-erythrocyte sedimentation rate (DAS28-ESR) in the combination group decreased from 5.26 to 2.67, with 67.9% of patients achieving remission. nih.gov
| Study Population | Combination | Key Efficacy Outcome | Result |
|---|---|---|---|
| RA patients with inadequate response to non-biologic DMARDs | This compound + non-biologic DMARDs | ACR20 response at 6 months | 52.1% (5mg this compound) and 56.6% (10mg this compound) vs 30.8% (placebo). 2minutemedicine.com |
| RA patients with inadequate response to bDMARDs | This compound + bDMARD | DAS28-ESR remission at 24 weeks | 67.9% of patients achieved remission. nih.gov |
| RA patients (real-world data) | This compound + Methotrexate | Clinical Disease Activity Index (CDAI) | No significant difference compared to this compound monotherapy. nih.gov |
A Phase II study in rheumatoid arthritis has also shown that combining this compound with the investigational drug zimlovisertib led to better outcomes compared to this compound alone. medicaldialogues.in However, the same study found that a combination with ritlecitinib did not show additional efficacy. medicaldialogues.in
Long-Term Societal and Economic Impact Research of this compound
The introduction of this compound has had a notable economic impact on the management of inflammatory diseases. Several economic evaluations from a U.S. payer perspective have demonstrated the potential for cost savings associated with its use.
For rheumatoid arthritis , an economic analysis showed that this compound combination therapy after methotrexate failure was associated with the lowest cost per member per month (PMPM) over a two-year period compared to several biologic DMARDs, including adalimumab, etanercept, certolizumab, and tocilizumab. jmcp.org The PMPM cost for this compound was $5.53, compared to a range of $5.89 to $6.49 for the biologic comparators. jmcp.org Similar savings were observed when the drugs were administered as monotherapy. jmcp.org Another study confirmed that in patients who had an inadequate response to methotrexate, this compound as a second-line therapy was associated with lower total 2-year costs and PMPM costs compared to adalimumab or etanercept. nih.gov
In the context of psoriatic arthritis (PsA) , treatment strategies that include this compound have been associated with cost savings compared to strategies without it. nih.gov One analysis estimated a 2-year cost saving of up to $8,454,858 for a population of one million insured individuals. nih.gov These savings were attributed to lower drug acquisition and administration costs, as well as lower costs associated with adverse drug reactions for treatment sequences including this compound. nih.gov
The long-term societal impact of a drug is also related to its long-term safety profile. An integrated analysis of data from global clinical trials with up to 8.5 years of this compound exposure provided valuable insights. researchgate.net The analysis, which included 6,194 patients with a total of 19,406 patient-years of exposure, found that the rates of adverse events were generally stable over time. researchgate.net The incidence rate for serious adverse events was 9.4 per 100 patient-years, and for serious infections, it was 2.7 per 100 patient-years. researchgate.net Importantly, the analysis did not reveal any new safety signals compared to previous reports. researchgate.net A long-term retrospective study in an Italian cohort of RA patients found a this compound retention rate of 59.9% at 48 months, underscoring its viability as a long-term treatment option for patients who have failed other therapies. mdpi.com
| Area of Impact | Indication | Key Finding | Source |
|---|---|---|---|
| Economic Impact | Rheumatoid Arthritis | Lowest PMPM cost ($5.53) compared to several bDMARDs after methotrexate failure. jmcp.org | jmcp.org |
| Economic Impact | Psoriatic Arthritis | Estimated 2-year cost saving of up to $8,454,858 per 1 million insurants. nih.gov | nih.gov |
| Long-Term Safety | Rheumatoid Arthritis | Stable adverse event rates over up to 8.5 years of exposure; no new safety signals. researchgate.net | researchgate.net |
| Treatment Retention | Rheumatoid Arthritis | 59.9% retention rate at 48 months in a real-world cohort. mdpi.com | mdpi.com |
Conclusion and Identified Research Gaps in Tofacitinib Studies
Synthesis of Key Research Findings on Tofacitinib (B832)
This compound is an oral Janus kinase (JAK) inhibitor that modulates cytokine signaling, which is crucial in the inflammatory processes of several autoimmune diseases. clinexprheumatol.orgnih.gov It primarily inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway, a key intracellular mechanism for transducing cytokine-mediated signals involved in immune regulation and inflammation. patsnap.comresearchgate.net Clinical research has established its efficacy in various conditions, often providing a therapeutic alternative for patients with inadequate responses to conventional or biologic therapies. samipubco.comresearchgate.net
In rheumatoid arthritis (RA) , extensive clinical trials have demonstrated that this compound, as both a monotherapy and in combination with methotrexate (B535133), significantly reduces disease activity and improves physical function compared to placebo. 2minutemedicine.comnih.govnih.gov Long-term extension studies have shown sustained efficacy for up to 9.5 years. nih.gov Real-world evidence supports the findings from clinical trials, showing good treatment persistence and effectiveness in diverse patient populations, including those with longer disease duration who have failed multiple biologic disease-modifying antirheumatic drugs (bDMARDs). clinexprheumatol.orgnih.govnih.gov Furthermore, studies have indicated that this compound inhibits the progression of structural joint damage in RA patients. xeljanz.com
For ulcerative colitis (UC) , this compound is the first oral small molecule drug approved for moderately to severely active disease. nih.gov Research has shown its effectiveness in inducing and maintaining remission in this patient population. nih.govresearchgate.net Real-world studies have corroborated these findings, demonstrating long-term efficacy and safety in refractory UC patients, with a significant proportion maintaining treatment for up to three years. nih.govresearchgate.net
In the context of psoriatic arthritis (PsA) , clinical trials have shown that this compound improves disease activity and is a viable option for patients who have had an inadequate response to other DMARDs. researchgate.net Combination therapy with this compound and a biologic agent has been explored in treatment-refractory psoriatic disease, showing potential but requiring larger studies to confirm safety and efficacy. researchgate.net
This compound has also been investigated in polyarticular course juvenile idiopathic arthritis (JIA) , where it has demonstrated efficacy in reducing disease activity. tau.ac.il
Identification of Remaining Research Gaps and Unanswered Questions in this compound Studies
Despite the extensive research on this compound, several knowledge gaps and unanswered questions remain, highlighting areas for future investigation.
A primary research gap is the lack of robust predictive biomarkers to identify patients who are most likely to respond to this compound. While some potential biomarkers, such as certain genetic variants and serum proteins, have been identified, they require further validation in larger, prospective studies to be integrated into clinical practice. nih.govmdpi.combmj.com The identification of reliable biomarkers would enable a more personalized medicine approach, optimizing treatment selection and improving patient outcomes.
The long-term safety profile of this compound , particularly in real-world settings, continues to be an area of active investigation. Post-marketing studies have raised concerns about an increased risk of serious heart-related events, malignancies, and thromboembolism compared to tumor necrosis factor (TNF) inhibitors, especially in older patients with cardiovascular risk factors. the-rheumatologist.orgarthritis.orgfda.gov Further research is needed to fully understand these risks, identify patient populations at highest risk, and develop strategies for risk mitigation.
There is a need for more head-to-head comparative effectiveness studies between this compound and other advanced therapies, including other JAK inhibitors and biologics with different mechanisms of action. exchangecme.com Such studies would provide crucial information for clinicians and patients when making treatment decisions.
The optimal positioning of this compound in treatment algorithms for various autoimmune diseases is still being defined. More research is needed to determine the most effective sequencing of therapies and whether combination therapy with other targeted agents offers advantages over monotherapy. researchgate.netnih.gov
Finally, the efficacy and safety of this compound in specific patient populations , such as pregnant or lactating women, and individuals with comorbidities not extensively studied in clinical trials, remain largely unknown. Further research in these populations is necessary to guide clinical practice.
Future Directions and Priorities for this compound Research
Future research on this compound is likely to focus on addressing the identified research gaps and further optimizing its use in clinical practice.
A major priority is the development and validation of predictive biomarkers of treatment response. This will involve multi-omics approaches, integrating genomic, transcriptomic, proteomic, and metabolomic data to identify signatures that can guide personalized treatment decisions. nih.govmdpi.com
Continued long-term surveillance and real-world data collection are essential to better characterize the long-term safety profile of this compound and to understand how its risks and benefits compare to other available treatments over time. nih.govbmj.com This includes a focus on rare but serious adverse events.
Future clinical trials should include head-to-head comparisons with other targeted therapies to provide a clearer understanding of the relative efficacy and safety of different treatment options. These trials should also explore innovative strategies, such as treatment de-escalation in patients who achieve sustained remission.
Investigating the potential of this compound in other autoimmune and inflammatory conditions is another important future direction. Early research suggests potential efficacy in conditions like alopecia areata and vitiligo, but more rigorous studies are needed. nih.govdermatologytimes.com There is also emerging preclinical evidence for its potential role in neuroinflammatory diseases like amyotrophic lateral sclerosis (ALS). youtube.com
Finally, research into novel combination therapies involving this compound and other targeted agents may lead to more effective treatment strategies for patients with refractory disease. researchgate.netmedicaldialogues.in These studies will need to carefully evaluate both the efficacy and the safety of such combinations.
常见问题
Q. How to design a bioequivalence study for a novel this compound sustained-release formulation?
- Protocol : Use a randomized, crossover design in healthy volunteers, comparing Cmax, AUC0–t, and Tmax against the reference formulation. Employ quality-by-design (QbD) principles with JMP software to optimize excipient ratios (e.g., HPMC content) and dissolution profiles. Validate equivalence using 90% CI bounds within 80–125% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
